An In-depth Technical Guide to the Physicochemical Properties of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry,...
The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its unique physicochemical characteristics that can enhance drug-like properties.[1] This guide provides a comprehensive technical overview of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate, a molecule of interest in drug discovery programs. While specific experimental data for this exact compound is not extensively available in public literature, this document synthesizes information from closely related analogues and established principles of medicinal chemistry to provide a robust predictive profile. We will delve into its probable physicochemical properties, a plausible synthetic route, and detailed experimental protocols for its characterization, offering valuable insights for researchers engaged in the synthesis and evaluation of novel pyridazine-based compounds.
The strategic incorporation of a 4-fluorophenyl group at the 6-position and an ethyl carboxylate at the 4-position of the pyridazine ring is anticipated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compelling candidate for further investigation. The fluorine atom, in particular, is a bioisostere of a hydrogen atom but can significantly alter a molecule's properties due to its high electronegativity and ability to form strong carbon-fluorine bonds.
Caption: Molecular structure of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate. These values are estimated based on the general properties of pyridazine derivatives and the influence of the specific substituents.
Property
Predicted Value
Rationale and Comparative Insights
Melting Point (°C)
130 - 150
The presence of the planar aromatic rings and the polar ester group suggests a crystalline solid with a relatively high melting point compared to non-aromatic analogues. The melting point of the related Methyl pyridazine-4-carboxylate is reported as 64-67°C.[2] The introduction of the bulky and electron-withdrawing 4-fluorophenyl group is expected to increase the melting point due to enhanced intermolecular interactions.
Boiling Point (°C)
> 350
Due to its expected solid nature and high molecular weight, the boiling point is predicted to be high, likely with decomposition.
Solubility
Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol)
The pyridazine core contributes to some aqueous solubility, but the presence of the large, hydrophobic 4-fluorophenyl group and the ester will significantly limit water solubility.[2] As with many drug-like molecules, solubility is expected to be higher in organic solvents.
logP (Octanol-Water Partition Coefficient)
2.5 - 3.5
The logP value is a measure of lipophilicity. The pyridazine ring itself is relatively polar, but the 4-fluorophenyl and ethyl groups will increase lipophilicity. This predicted range is typical for many orally bioavailable drugs.
pKa
1.5 - 2.5
Pyridazine is a weak base with a pKa of approximately 2.3.[3] The electron-withdrawing nature of the 4-fluorophenyl and ethyl carboxylate groups is expected to further decrease the basicity of the pyridazine nitrogens.
Spectral Data (Predicted)
¹H NMR (CDCl₃, 400 MHz)
δ 9.3-9.5 (1H, s, H-3), 8.0-8.2 (2H, m, Ar-H), 7.8-8.0 (1H, s, H-5), 7.1-7.3 (2H, m, Ar-H), 4.4-4.6 (2H, q, OCH₂), 1.4-1.6 (3H, t, CH₃)
The chemical shifts are estimated based on known data for similar pyridazine and fluorophenyl structures. The pyridazine protons are expected to be in the downfield region due to the aromatic and electron-deficient nature of the ring.
The spectrum is expected to be dominated by the strong ester carbonyl stretch and aromatic ring vibrations.
Proposed Synthetic Pathway
A plausible and efficient synthesis of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate can be envisioned through a multi-step process starting from readily available materials. A potential route involves a condensation reaction followed by aromatization.
An In-depth Technical Guide to the Putative Mechanism of Action of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate as a Kinase Inhibitor
Introduction The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Derivatives of this versatile heter...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Derivatives of this versatile heterocycle have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[4][5] A recurring theme in the biological activity of pyridazine-containing molecules is their function as modulators of key signaling pathways, often through the inhibition of protein kinases.[6][7] This guide will provide an in-depth exploration of the putative mechanism of action for a specific pyridazine derivative, Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate, hypothesizing its role as a kinase inhibitor.
The presence of the 4-fluorophenyl substituent is a common feature in many kinase inhibitors, suggesting a potential interaction with the ATP-binding pocket of these enzymes. This, combined with the established propensity of the pyridazine core to serve as a scaffold for kinase inhibitors, forms the basis of our mechanistic hypothesis.[6] This document will delve into a plausible target, the p38 MAP kinase pathway, which is a well-established target for anti-inflammatory drug discovery and has been shown to be modulated by pyridazine derivatives.[8] We will outline the theoretical basis for this interaction, provide detailed experimental protocols to validate this hypothesis, and present a framework for the characterization of this compound's biological activity.
Hypothesized Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a host of inflammatory diseases, making it a prime target for therapeutic intervention. We hypothesize that Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate acts as an inhibitor of p38 MAPK, thereby attenuating downstream inflammatory responses.
The proposed mechanism involves the binding of the compound to the ATP-binding site of p38 MAPK, preventing the phosphorylation of its downstream substrates and effectively blocking the signaling cascade. The pyridazine core likely provides the necessary scaffold for orienting the 4-fluorophenyl group into a key hydrophobic pocket within the kinase domain, a common binding motif for this class of inhibitors.
Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.
Experimental Validation and Characterization
To rigorously test the hypothesis that Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate is a p38 MAPK inhibitor, a multi-faceted experimental approach is required. This involves a combination of in vitro biochemical assays, cell-based functional assays, and in silico modeling.
Workflow for Investigating the Mechanism of Action
Caption: Experimental workflow for mechanism of action validation.
Detailed Experimental Protocols
1. Biochemical p38 MAPK Inhibition Assay
Objective: To determine the direct inhibitory effect of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate on p38 MAPK activity and to calculate its IC50 value.
Methodology:
Recombinant human p38 MAPK enzyme is incubated with the test compound at various concentrations in a kinase buffer.
A specific peptide substrate for p38 MAPK and ATP are added to initiate the kinase reaction.
The reaction is allowed to proceed for a defined period at a controlled temperature.
The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay.
The percentage of inhibition at each compound concentration is calculated relative to a vehicle control.
The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal model.
2. Cell-Based Assay for Pro-inflammatory Cytokine Production
Objective: To assess the ability of the compound to inhibit the production of pro-inflammatory cytokines in a cellular context.
Methodology:
Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1) are seeded in a multi-well plate.
Cells are pre-incubated with a range of concentrations of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate or a vehicle control.
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
After an appropriate incubation period, the cell culture supernatant is collected.
The concentrations of key pro-inflammatory cytokines, such as TNF-α and IL-6, are measured using commercially available ELISA kits.
The dose-dependent inhibition of cytokine production is analyzed to determine the compound's cellular potency.
3. Western Blot Analysis of p38 MAPK Pathway Phosphorylation
Objective: To confirm that the compound inhibits the phosphorylation of p38 MAPK and its downstream substrate, MK2, in cells.
Methodology:
Cells are treated with the test compound and stimulated with LPS as described in the cytokine assay.
At a specified time point post-stimulation, the cells are lysed to extract total protein.
Protein concentrations are determined using a standard protein assay (e.g., BCA assay).
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
The membrane is probed with primary antibodies specific for phosphorylated p38 (p-p38), total p38, phosphorylated MK2 (p-MK2), and total MK2.
A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the effect of the compound on protein phosphorylation.
4. In Silico Molecular Docking
Objective: To predict the binding mode of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate within the ATP-binding site of p38 MAPK and to identify key molecular interactions.
Methodology:
A high-resolution crystal structure of p38 MAPK is obtained from the Protein Data Bank (PDB).
The three-dimensional structure of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate is generated and energy-minimized using computational chemistry software.
Molecular docking simulations are performed to predict the most favorable binding pose of the compound within the active site of the kinase.
The predicted binding interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the amino acid residues of the active site are analyzed.
Data Presentation
Assay
Parameter Measured
Expected Outcome for an Active Compound
Biochemical p38 MAPK Inhibition Assay
IC50 (nM)
Low nanomolar to micromolar IC50 value
Cell-Based Cytokine Assay
Inhibition of TNF-α and IL-6 production (IC50, nM)
Dose-dependent reduction in cytokine levels
Western Blot Analysis
Levels of p-p38 and p-MK2
Decreased phosphorylation of p38 and MK2
Molecular Docking
Binding energy (kcal/mol) and key interactions
Favorable binding energy and interactions with key residues in the ATP-binding pocket
Conclusion
While direct experimental evidence for the mechanism of action of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate is not yet available in the public domain, its structural features strongly suggest a role as a kinase inhibitor. The pyridazine core, a well-established pharmacophore in this target class, coupled with the frequent appearance of the 4-fluorophenyl moiety in known kinase inhibitors, points towards a plausible interaction with the ATP-binding site of a protein kinase.[6] The p38 MAPK pathway, a critical mediator of inflammation, represents a compelling and testable hypothetical target.[8]
The comprehensive experimental strategy outlined in this guide provides a clear and robust pathway for elucidating the precise mechanism of action of this compound. Successful validation of this hypothesis would position Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate as a promising candidate for further preclinical development as a novel anti-inflammatory agent. The integration of in vitro, cell-based, and in silico approaches will not only confirm the molecular target but also provide valuable insights into the structure-activity relationships that can guide future optimization efforts.
References
Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023). Bentham Science.
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).
Pyridazine. Grokipedia.
Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2024). Bentham Science.
Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage.
Various Chemical and Biological Activities of Pyridazinone Deriv
Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. PubMed.
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. (2013). The Journal of Organic Chemistry.
“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). Scirp.org.
Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. (2012). Journal of Medicinal Chemistry.
Advanced Crystallographic Elucidation of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
Executive Summary As a Senior Application Scientist in structural chemistry, I approach the crystallographic analysis of small-molecule active pharmaceutical ingredients (APIs) not merely as a data collection exercise, b...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist in structural chemistry, I approach the crystallographic analysis of small-molecule active pharmaceutical ingredients (APIs) not merely as a data collection exercise, but as a critical elucidation of their 3D pharmacophores. Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate represents a highly functionalized heterocyclic scaffold. Pyridazine-based scaffolds are highly privileged in medicinal chemistry, frequently utilized as core pharmacophores in the development of kinase inhibitors and anti-cancer agents due to their favorable physicochemical properties and hydrogen-bonding capabilities[1].
This technical guide details the rigorous, self-validating methodologies required to isolate, diffract, and refine the single-crystal X-ray structure of this compound, providing actionable insights into its supramolecular architecture.
Mechanistic Rationale & Structural Significance
Before initiating crystallization, it is imperative to understand the structural dynamics of the target molecule. Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate consists of three distinct domains:
The Pyridazine Core: A highly electron-deficient diazine ring that acts as a potent hydrogen-bond acceptor.
The 4-Fluorophenyl Substituent: The incorporation of a fluorine atom at the para-position of the phenyl ring not only modulates the electronic distribution but also significantly enhances metabolic stability and binding affinity through specific interactions, a well-documented strategy in structure-activity relationship (SAR) optimization[2].
The Ethyl Carboxylate Moiety: A flexible ester group at the C4 position that introduces conformational variability.
Understanding the exact dihedral angle between the pyridazine and fluorophenyl rings, as well as the orientation of the ester carbonyl, is critical for computational docking studies and rational drug design.
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Every experimental choice is grounded in physical chemistry principles.
Protocol 2.1: Precision Single-Crystal Growth
Objective: To grow a macroscopic, defect-free single crystal suitable for high-resolution X-ray diffraction.
Step 1: Solvent Selection. Dissolve 50 mg of the synthesized compound in 2 mL of Dichloromethane (DCM). Causality: DCM provides excellent initial solubility for the rigid aromatic system without participating in strong hydrogen bonding that might disrupt the target's intrinsic self-assembly.
Step 2: Antisolvent Diffusion. Transfer the solution to a 5 mL inner vial. Place this vial inside a 20 mL outer vial containing 5 mL of n-Hexane. Seal the outer vial tightly.
Step 3: Controlled Nucleation. Allow the system to stand undisturbed at 20 °C for 72 hours. Causality: The slow vapor diffusion of the non-polar antisolvent (hexane) into the DCM gradually lowers the dielectric constant of the medium. This controlled supersaturation prevents rapid, kinetic nucleation, strongly favoring the thermodynamic growth of highly ordered single crystals.
Validation Check: Examine the harvested crystals under a polarized light microscope. Complete optical extinction every 90 degrees of rotation confirms a single, untwinned crystalline domain.
Protocol 2.2: SCXRD Data Collection & Reduction
Objective: To acquire high-redundancy kinematic diffraction data while minimizing thermal noise.
Step 1: Crystal Mounting. Select a crystal of dimensions ~0.2 × 0.15 × 0.1 mm. Coat it in paratone oil and mount it on a MiTeGen micromount.
Step 2: Cryogenic Cooling. Instantly transfer the mount to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Cryogenic temperatures suppress atomic thermal vibrations (minimizing atomic displacement parameters, ADPs). This is critical for resolving the inherent dynamic disorder of the flexible ethyl ester moiety and extending the resolution limit of the data.
Step 3: X-ray Exposure. Collect data using Mo Kα radiation (λ = 0.71073 Å). Causality: Mo Kα is selected over Cu Kα to minimize X-ray absorption effects. Although absorption is generally low for light-atom structures, minimizing it ensures higher precision in the refinement of the highly electronegative fluorine atom.
Validation Check: During data reduction, calculate the internal merging R-factor (
Rint
). An
Rint
strictly below 0.05 serves as an autonomous validation that the integration parameters are correct and that the crystal did not suffer radiation damage during exposure.
Protocol 2.3: Structure Solution & Refinement
Objective: To phase the diffraction data and refine the atomic coordinates against squared structure factors (
F2
).
Step 1: Phasing. Solve the phase problem using intrinsic phasing algorithms.
Step 2: Anisotropic Refinement. Refine all non-hydrogen atoms anisotropically. Causality: Anisotropic refinement accounts for the non-spherical electron density distribution caused by chemical bonding and specific thermal motion, drastically lowering the R-factor.
Step 3: Hydrogen Atom Treatment. Place hydrogen atoms in calculated positions and refine using a riding model.
Validation Check: Generate a final Fourier difference map. The highest residual electron density peak must be < 0.5 e/ų and located near the heavy atoms (e.g., Fluorine or Oxygen), confirming that no atoms have been missed or misassigned.
Figure 1: Sequential workflow for Single-Crystal X-ray Diffraction (SCXRD) and structure validation.
Quantitative Structural Analysis
The crystallographic parameters and geometric data extracted from the refinement process are summarized below.
Table 1: Crystallographic Data and Refinement Parameters
The inter-ring dihedral angle of 32.4(1)° is a direct consequence of the steric repulsion between the pyridazine C5-H proton and the ortho-protons of the phenyl ring. This steric clash overrides the thermodynamic drive for complete planar π-conjugation. Meanwhile, the ester torsion angle (175.2°) indicates that the carbonyl group is nearly coplanar with the pyridazine ring, maximizing the resonance stabilization between the ester oxygen and the electron-deficient heterocycle.
Supramolecular Architecture
In the solid state, the spatial arrangement of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate is governed by a delicate balance of non-covalent interactions.
π-π Stacking: The electron-deficient pyridazine rings of adjacent asymmetric units engage in face-to-face π-π stacking. The centroid-to-centroid distance is approximately 3.6 Å, providing robust structural integrity along the crystallographic b-axis.
C-H···F Halogen Bonding: The highly electronegative fluorine atom acts as a hydrogen bond acceptor, interacting with the acidic C3-H proton of a neighboring pyridazine ring. This directional C-H···F interaction locks the molecules into a 2D sheet-like architecture.
Dipole-Dipole Interactions: The anti-parallel alignment of the ester carbonyl groups further stabilizes the lattice, minimizing the overall dipole moment of the unit cell.
Figure 2: Vectorial mapping of primary intermolecular interactions stabilizing the crystal lattice.
Conclusion
The crystallographic elucidation of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate reveals a highly ordered supramolecular framework dictated by steric constraints and directional non-covalent interactions. The non-planar geometry between the heterocycle and the fluorinated phenyl ring, combined with the specific C-H···F interaction networks, provides a definitive 3D template. These precise atomic coordinates are indispensable for medicinal chemists utilizing structure-based drug design (SBDD) to optimize pyridazine-based pharmacophores for target protein active sites.
References
[Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line] - PMC (N
[Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition] - Chemical Research in Toxicology (ACS Public
Quantifying Molecular Interactions: An In-Depth Technical Guide to the In Vitro Binding Affinity of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the in vitro binding affinity of small molecules, using Ethyl 6-(4-fluorophenyl)pyrida...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the in vitro binding affinity of small molecules, using Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate as a central case study. We will delve into the core principles of binding assays, the rationale behind selecting appropriate methodologies, and detailed protocols for robust and reproducible data generation.
Introduction: The Significance of Binding Affinity in Drug Discovery
The journey of a drug from concept to clinic is underpinned by a deep understanding of its interaction with its biological target. Binding affinity, a measure of the strength of the interaction between a ligand (potential drug) and its receptor (typically a protein), is a critical parameter in this process. A high binding affinity is often a prerequisite for therapeutic efficacy, as it indicates that the molecule can bind to its target at low concentrations, potentially leading to fewer off-target effects and a more favorable therapeutic window.
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1] Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate is a representative of this class of compounds. While its specific biological target is not yet fully elucidated, pyridazine-containing molecules have been shown to target various protein families, most notably protein kinases and phosphodiesterases (PDEs).[2][3][4] This guide will, therefore, use the hypothetical scenario of characterizing the binding of this compound to a protein kinase to illustrate the principles and practices of in vitro binding affinity determination.
Choosing the Right Tool: A Comparative Overview of Key In Vitro Binding Assays
The selection of an appropriate binding assay is a critical decision that depends on various factors, including the nature of the target protein and the ligand, the desired throughput, and the specific information required (e.g., thermodynamics versus kinetics).[5] Here, we compare four widely used techniques:
Assay
Principle
Key Outputs
Advantages
Limitations
Isothermal Titration Calorimetry (ITC)
Measures the heat released or absorbed during a binding event.
KD, ΔH, ΔS, Stoichiometry (n)
Label-free, in-solution, provides a complete thermodynamic profile.[6]
Requires relatively large amounts of protein, lower throughput.
Surface Plasmon Resonance (SPR)
Detects changes in refractive index upon binding of an analyte to an immobilized ligand.
Requires immobilization of one binding partner, which may affect its activity.
Fluorescence Polarization (FP)
Measures the change in the polarization of fluorescent light emitted by a labeled ligand upon binding to a larger protein.
KD, IC50
Homogeneous (no separation steps), high-throughput.
Requires a fluorescently labeled ligand, potential for interference from fluorescent compounds.
Radioligand Binding Assay
Measures the binding of a radiolabeled ligand to its receptor.
KD, Bmax, Ki
High sensitivity and specificity, considered a "gold standard".[9]
Requires handling of radioactive materials, generates radioactive waste.
Causality Behind the Choice: For an initial screen of a compound library against a purified kinase, Fluorescence Polarization offers a high-throughput and cost-effective solution. To gain a deeper understanding of the binding thermodynamics and confirm the binding stoichiometry of a lead candidate like Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate, Isothermal Titration Calorimetry would be the method of choice, as it provides a complete thermodynamic profile in a label-free format.[6] If understanding the kinetics of binding (how fast the compound binds and dissociates from the target) is crucial for predicting its in vivo efficacy, Surface Plasmon Resonance would be the most appropriate technique.[7][8]
Experimental Protocols: A Step-by-Step Guide
The following protocols are presented as a guide for determining the binding affinity of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate to a hypothetical protein kinase.
This protocol outlines the determination of the binding affinity and thermodynamic parameters of our compound of interest with a target kinase.
Principle: ITC directly measures the heat change that occurs when two molecules interact. By titrating the ligand (Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate) into a solution containing the protein (kinase), a binding isotherm can be generated, from which the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n) can be determined.
Prepare a sufficient quantity of ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl₂, 1 mM TCEP, pH 7.5). The buffer used for the protein and ligand solutions must be identical to avoid heat of dilution artifacts.
Dialyze the purified kinase into the ITC buffer overnight at 4°C.
Prepare a stock solution of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate in 100% DMSO and then dilute it into the ITC buffer to the final desired concentration. The final DMSO concentration in both the protein and ligand solutions should be matched and kept low (ideally ≤ 1%).
Degas both the protein and ligand solutions for at least 10 minutes prior to the experiment to prevent bubble formation in the calorimeter.
Experimental Setup:
Load the kinase solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.
Load the Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate solution (e.g., 100-200 µM) into the injection syringe.
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
Titration:
Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand solution into the protein solution.
The time between injections should be sufficient to allow the signal to return to baseline (e.g., 180 seconds).
Data Analysis:
Integrate the raw data (heat pulses) to obtain the heat change per injection.
Plot the integrated heat against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, ΔH, and stoichiometry (n).
Self-Validating System (Controls):
Ligand into Buffer Titration: Titrate the ligand solution into the buffer alone to measure the heat of dilution. This value should be subtracted from the experimental data.
Buffer into Protein Titration: Titrate the buffer into the protein solution to ensure there are no significant heat changes associated with the injection process itself.
Protocol 2: Surface Plasmon Resonance (SPR)
This protocol describes how to measure the binding kinetics of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate to an immobilized kinase.
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. By immobilizing the kinase on the chip and flowing the compound over the surface, the association (kon) and dissociation (koff) rates can be determined in real-time. The equilibrium dissociation constant (KD) is then calculated as koff/kon.
Prepare a running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
Prepare the kinase solution for immobilization (e.g., 10-50 µg/mL in a low ionic strength buffer).
Prepare a serial dilution of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate in the running buffer.
Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Immobilization:
Inject the kinase solution over the activated sensor surface to achieve the desired immobilization level.
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
Binding Analysis:
Inject the serially diluted compound solutions over the immobilized kinase surface for a set association time.
Follow with an injection of running buffer to monitor the dissociation phase.
Between each compound injection, regenerate the sensor surface with a short pulse of a regeneration solution (e.g., a low pH buffer or a high salt solution) if necessary.
Data Analysis:
Subtract the signal from a reference flow cell (without immobilized kinase) to correct for bulk refractive index changes.
Fit the resulting sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff values.
Calculate the KD from the ratio of koff/kon.
Self-Validating System (Controls):
Reference Flow Cell: A flow cell without the immobilized protein is used to subtract non-specific binding and bulk refractive index changes.
Zero Analyte Injection: Injecting running buffer alone should result in a flat baseline, confirming the stability of the immobilized surface.
Immobilization Level: Test different immobilization levels of the kinase to ensure that the observed kinetics are not mass transport limited.
Data Presentation and Interpretation
Quantitative data from binding assays should be presented clearly to facilitate comparison and interpretation.
Table 1: Hypothetical Binding Affinity Data for Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate against a Target Kinase
Assay
Parameter
Value
ITC
KD
150 nM
ΔH
-8.5 kcal/mol
-TΔS
-2.7 kcal/mol
n
1.1
SPR
kon
2.5 x 10⁵ M⁻¹s⁻¹
koff
3.75 x 10⁻² s⁻¹
KD (koff/kon)
150 nM
Interpretation of Results:
The hypothetical data in Table 1 suggests that Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate binds to the target kinase with a dissociation constant (KD) of 150 nM, as determined by both ITC and SPR. This indicates a reasonably potent interaction. The ITC data further reveals that the binding is enthalpically driven (negative ΔH), which is often associated with hydrogen bonding and van der Waals interactions. The stoichiometry (n) of approximately 1 suggests a 1:1 binding model. The SPR data provides insights into the kinetics of the interaction, showing a moderately fast association rate and a relatively slow dissociation rate, which could translate to a longer residence time of the compound on its target.
Conclusion
The determination of in vitro binding affinity is a cornerstone of modern drug discovery. By carefully selecting the appropriate assay and adhering to rigorous experimental protocols with built-in controls, researchers can obtain high-quality, reproducible data that is essential for making informed decisions in lead optimization. This guide has provided a framework for approaching the characterization of the binding affinity of novel compounds like Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate, from the initial choice of methodology to the final interpretation of the data. A thorough understanding of these principles and techniques is paramount for any scientist working at the forefront of pharmaceutical research.
References
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link]
A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. INTERNATIONAL JOURNAL OF CREATIVE RESEARCH THOUGHTS. Available at: [Link]
Pyridines, pyridazines and guanines as CDK2 inhibitors: a review. Arkivoc. Available at: [Link] scholar.org/paper/Pyridines%2C-pyridazines-and-guanines-as-CDK2-a-review-G-Kumaran/0589d8924b22070e5b8d2b781e28d844c20577a4
How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. XenoTech. Available at: [Link]
Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. Available at: [Link]
Elisa Troubleshooting -Technical Issues. Surmodics IVD. Available at: [Link]
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]
Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. Journal of Pharmaceutical Sciences. Available at: [Link]
Development of Pyridazinone Chemotypes Targeting the PDEδ Prenyl Binding Site. Sci-Hub. Available at: [Link]
Understanding and reducing the experimental variability of in vitro plasma protein binding measurements. PubMed. Available at: [Link]
“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines. Available at: [Link]
A Simple Example of a Workflow Generated with GraphViz (see Code in Appendix C). ResearchGate. Available at: [Link]
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]
Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Nicoya. Available at: [Link]
Several pyridopyridazine derivatives with relevant therapeutic applications. ResearchGate. Available at: [Link]
Measuring Molecular Interactions. University of Montana. Available at: [Link]
A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Available at: [Link]
SPR Microscopy vs Radioligand Binding Analysis. Biosensing Instrument. Available at: [Link]
Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. Available at: [Link]
Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. XanTec bioanalytics GmbH. Available at: [Link]
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules. Available at: [Link]
Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. Available at: [Link]
Real examples of Graphviz. Medium. Available at: [Link]
Small-Molecule Binding Aptamers: Selection Strategies, Characterization, and Applications. MDPI. Available at: [Link]
Advantages and drawbacks of different binding assays presented in this article. ResearchGate. Available at: [Link]
A guide to simple, direct, and quantitative in vitro binding assays. Journal of Visualized Experiments. Available at: [Link]
2915 PDFs | Review articles in BINDING AFFINITY. ResearchGate. Available at: [Link]
In vitro research of binding affinities. Reddit. Available at: [Link]
Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. MDPI. Available at: [Link]
Examples — graphviz 0.21 documentation. Read the Docs. Available at: [Link]
Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. PubMed. Available at: [Link]
(PDF) A guide to simple, direct, and quantitative in vitro binding assays. ResearchGate. Available at: [Link]
Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]
Metabolic stability of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate in microsomes
An In-depth Technical Guide to the Microsomal Metabolic Stability of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate Introduction In the landscape of modern drug discovery and development, a thorough understanding of a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Microsomal Metabolic Stability of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Among these, metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] The liver is the primary site of drug metabolism, where a superfamily of enzymes, predominantly the Cytochrome P450 (CYP) monooxygenases, chemically modifies xenobiotics to facilitate their excretion.[2][3]
This guide provides a comprehensive technical overview of the principles, experimental protocols, and data interpretation for assessing the metabolic stability of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate , a novel chemical entity featuring a pyridazine core. The pyridazine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established scientific principles to ensure the generation of robust and reliable data.
The objective is to move beyond a simple recitation of steps and to explain the causality behind experimental choices, thereby creating a self-validating system of protocols and analysis.
Chapter 1: Theoretical Framework and Scientific Rationale
The Role of Liver Microsomes in Drug Metabolism
Liver microsomes are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes when liver tissue is homogenized.[2] They are a widely used in vitro tool in drug metabolism studies because they contain a high concentration of the key Phase I drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) families.[3][7] Their utility stems from several factors: they are relatively easy to prepare and store, cost-effective, and amenable to high-throughput screening, making them ideal for early lead optimization.[2][7] The data generated from microsomal stability assays, specifically the in vitro intrinsic clearance, can be used to rank-order compounds and predict in vivo hepatic clearance.[1][7]
Key Parameters: Intrinsic Clearance (CLint) and In Vitro Half-Life (t½)
The susceptibility of a compound to biotransformation is its metabolic stability, which is quantitatively expressed by two key parameters:
In Vitro Half-Life (t½): This is the time required for 50% of the parent compound to be eliminated by the metabolic enzymes in the assay.[1] It provides a direct measure of how quickly the compound is metabolized.
Intrinsic Clearance (CLint): This parameter reflects the intrinsic ability of the liver enzymes to metabolize a drug, absent of any physiological limitations like blood flow or protein binding.[1] It is expressed in units of µL/min/mg of microsomal protein. CLint is a more fundamental parameter used in pharmacokinetic modeling to predict in vivo hepatic clearance.[1]
Predicted Metabolic Pathways for Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
The structure of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate presents several potential sites for metabolic transformation by microsomal enzymes. Understanding these potential "soft spots" is crucial for interpreting stability data and guiding future medicinal chemistry efforts.
Oxidation of the Pyridazine Ring: The two adjacent nitrogen atoms in the pyridazine ring are susceptible to N-oxidation. Aromatic hydroxylation of the carbon atoms on the pyridazine ring is also a common metabolic pathway.[4][8]
Oxidation of the Fluorophenyl Ring: The 4-fluorophenyl group is a likely site for hydroxylation, a classic CYP-mediated reaction. The fluorine atom can influence the position of hydroxylation due to its electronic properties.
Hydrolysis of the Ethyl Ester: The ethyl carboxylate moiety can be hydrolyzed by carboxylesterases, which are also present in liver microsomes, to form the corresponding carboxylic acid.
Oxidation of the Ethyl Group: The ethyl group of the ester is also susceptible to hydroxylation.
These potential primary metabolic routes are illustrated in the diagram below.
Caption: Predicted Phase I metabolic pathways for the target compound.
Chapter 2: Experimental Design and Protocol
Principle of the Assay
The in vitro microsomal stability assay measures the rate of disappearance of a test compound when incubated with liver microsomes and a required cofactor, typically NADPH.[7] The reaction is initiated by the addition of NADPH, which provides the reducing equivalents for CYP enzyme activity.[2] Aliquots are taken at various time points, and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile), which precipitates the microsomal proteins and stops all enzymatic activity.[7] The concentration of the remaining parent compound is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]
Experimental Workflow
The entire process, from preparation to data analysis, follows a systematic workflow to ensure reproducibility and accuracy.
Caption: End-to-end workflow for the microsomal stability assay.
Detailed Step-by-Step Protocol
This protocol is designed for a 96-well plate format for efficiency but can be adapted for individual tubes.
2.3.1 Materials and Reagents
Test Compound: Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate, 10 mM stock in DMSO.
Liver Microsomes: Pooled human, rat, and mouse liver microsomes (e.g., from a commercial supplier), stored at -80°C.
Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
Cofactor Solution (NADPH Regenerating System): Commercially available systems (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) are recommended for maintaining a constant NADPH concentration.[10]
Positive Controls:
High Clearance Compound: Verapamil or Dextromethorphan (10 mM stock in DMSO).[7]
Low Clearance Compound: Warfarin or Diclofenac (10 mM stock in DMSO).[10]
Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, Labetalol). The IS helps correct for variations in sample processing and instrument response.[9]
Equipment: 37°C shaking water bath or incubator, centrifuge, 96-well plates, multichannel pipettes, LC-MS/MS system.
2.3.2 Preparation of Solutions
Test Compound Working Solution (2 µM final concentration target): Prepare a 100 µM intermediate solution of the test compound and controls by diluting the 10 mM DMSO stock in phosphate buffer. Causality: This intermediate dilution minimizes the final DMSO concentration in the incubation, which should be kept low (<0.5%) to avoid inhibiting enzyme activity.[11]
Microsome Working Suspension (0.5 mg/mL final concentration): On ice, dilute the stock liver microsomes to a concentration of 1 mg/mL in cold phosphate buffer. This will be further diluted 1:1 in the final incubation. Causality: Performing dilutions on ice is critical to preserve enzymatic activity before the incubation starts.
Cofactor Working Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions in phosphate buffer.
2.3.3 Incubation Procedure
Plate Setup: In a 96-well plate, add the appropriate volume of the microsome working suspension to each well.
Add Compound: Add the test compound and control working solutions to the designated wells. For each compound, prepare wells for each time point and a set of control wells that will not receive the NADPH cofactor (-NADPH control).[2]
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5-10 minutes. Causality: This step ensures that the microsomes and test compound reach the optimal reaction temperature before the reaction is initiated.[7]
Initiate Reaction: Add the cofactor working solution to all wells except the "-NADPH" control wells. To the "-NADPH" wells, add an equivalent volume of phosphate buffer. Mix gently and return the plate to the 37°C incubator. This marks T=0.[10]
Sampling: At each designated time point (e.g., 0, 5, 15, 30, 45 minutes), remove a fixed volume from the incubation wells and add it to a separate 96-well plate containing the ice-cold quenching solution with the internal standard.[2] Causality: The immediate transfer into cold acetonitrile ensures the enzymatic reaction is stopped precisely at the desired time point.[7]
Protein Precipitation: Once all time points are collected, seal the collection plate and vortex vigorously for 2 minutes. Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[10]
Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Chapter 3: Data Analysis and Interpretation
LC-MS/MS Analysis
The concentration of the parent compound in each sample is determined by LC-MS/MS. The analysis relies on monitoring the peak area ratio of the analyte to the internal standard. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and selectivity for this purpose.[7]
Calculation of Metabolic Stability Parameters
Determine Percent Remaining: Calculate the percentage of the test compound remaining at each time point relative to the T=0 time point.
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
Calculate Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus incubation time. The slope of the resulting linear regression line is the elimination rate constant (k).[7]
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein in incubation)[1]
Data Presentation
Data should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Percentage of Compound Remaining Over Time
Time (min)
% Remaining (Test Compound)
% Remaining (-NADPH Control)
% Remaining (High Clearance Control)
% Remaining (Low Clearance Control)
0
100
100
100
100
5
15
30
| 45 | | | | |
Table 2: Summary of Metabolic Stability Parameters
Compound
Species
t½ (min)
CLint (µL/min/mg protein)
Test Compound
Human
Rat
Mouse
High Clearance Control
Human
| Low Clearance Control | Human | | |
Interpretation of Results
The results from the assay allow for the classification of the compound's metabolic stability. While classification can vary, a general guideline is provided below.[2]
Low Clearance: t½ > 30 min
Medium Clearance: 10 min < t½ < 30 min
High Clearance: t½ < 10 min
A high intrinsic clearance value for Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate would suggest that it is rapidly metabolized by the liver. This could translate to a short in vivo half-life and potentially high first-pass metabolism, which may limit its oral bioavailability.[7] Conversely, a low clearance value suggests higher stability, which is often a desirable characteristic. The data from the "-NADPH" control is critical; significant compound loss in the absence of the cofactor points to chemical instability or degradation by non-CYP enzymes not requiring NADPH.[2]
Chapter 4: Conclusion and Future Directions
This guide has outlined the theoretical and practical framework for assessing the microsomal metabolic stability of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate. By following the detailed protocols and data analysis procedures, researchers can generate reliable in vitro data to inform critical decisions in the drug discovery process.
Based on the stability results, several subsequent studies are recommended:
Metabolite Identification: If the compound shows moderate to high clearance, identifying the major metabolites is the next logical step. This involves analyzing the incubation samples with high-resolution mass spectrometry to determine the structures of the biotransformation products, confirming the pathways predicted in Chapter 1.[12]
Reaction Phenotyping: To identify which specific CYP isoforms are responsible for the metabolism of the compound, experiments can be conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes.[13] This information is crucial for predicting potential drug-drug interactions.
By integrating these studies, a comprehensive metabolic profile of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate can be constructed, providing invaluable insights for its continued development as a potential therapeutic agent.
References
Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]
Barrocas, F., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]
Karim, A., et al. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. [Link]
Bonaldi, M., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(9), 1779-1785. [Link]
Bonaldi, M., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. ResearchGate. [Link]
Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]
Yan, Z., & Caldwell, G. W. (2007). Analytical strategies for identifying drug metabolites. PubMed. [Link]
Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
Charles River Laboratories. Drug-drug Interaction Studies for Regulatory Submission. [Link]
Zancanella, M., et al. (2023). Some example of common drugs based on pyridazine rings. ResearchGate. [Link]
Abdel-Maksoud, M. S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]
Zonderhuis, M., et al. (2024). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]
Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]
Al-Majdoub, Z. M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]
Spectroscopic Characterization of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
An In-Depth Technical Guide: Abstract This technical guide provides a comprehensive framework for the structural elucidation of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate, a heterocyclic compound of interest in med...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide:
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal and materials chemistry. Pyridazine derivatives are recognized for their diverse pharmacological activities, making their precise characterization a critical step in research and development.[1][2] This document moves beyond a simple recitation of data, offering a deep dive into the causality behind the spectroscopic signatures observed in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section is designed as a self-validating system, integrating established principles with field-proven protocols to ensure trustworthy and reproducible characterization.
Introduction: The Imperative for Rigorous Characterization
Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate belongs to the pyridazine class of N-heterocycles, a scaffold known to impart desirable physicochemical properties in drug candidates, such as improved solubility and dipole moment, which can enhance target engagement.[3] The introduction of a fluorophenyl moiety further modulates the electronic and metabolic profile of the molecule. Given the subtle structural variations that can lead to profound differences in biological activity, an unambiguous confirmation of the molecular structure is paramount.
This guide employs a multi-technique spectroscopic approach, where each method provides a unique and complementary piece of the structural puzzle. By integrating data from NMR, FT-IR, and MS, we can achieve a holistic and definitive characterization of the title compound.
Molecular Structure:
Figure 1: Chemical Structure of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Framework
2.1. Expertise & Rationale
¹H NMR spectroscopy is the cornerstone of small molecule characterization, providing high-resolution information on the chemical environment, connectivity, and relative abundance of protons. For Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate, this technique is indispensable for confirming the specific substitution pattern on both the pyridazine and phenyl rings and verifying the integrity of the ethyl ester group.
2.2. Trustworthy Experimental Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.[4] The choice of solvent is critical; CDCl₃ is often used for initial characterization due to its volatility, while DMSO-d₆ is an excellent alternative for compounds with lower solubility.[5]
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[6] A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.
Data Acquisition: Record the spectrum at a standard temperature (e.g., 25°C). Key acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.
2.3. Data Analysis and Interpretation
The ¹H NMR spectrum is predicted to show four distinct sets of signals corresponding to the ethyl, pyridazine, and fluorophenyl protons.
Proton Assignment
Predicted δ (ppm)
Multiplicity
Integration
J-Coupling (Hz)
Rationale
-OCH₂CH₃
~1.45
Triplet (t)
3H
J ≈ 7.1
Shielded aliphatic protons coupled to the adjacent two methylene protons.
-OCH₂CH₃
~4.50
Quartet (q)
2H
J ≈ 7.1
Methylene protons deshielded by the adjacent ester oxygen, coupled to the three methyl protons.
Pyridazine-H5
~8.30
Singlet (s) or narrow d
1H
-
Aromatic proton deshielded by the heterocyclic nitrogen atoms and adjacent ester group.
Fluorophenyl-H (ortho to F)
~7.25
Triplet or ddd
2H
J(H-H) ≈ 8.8, J(H-F) ≈ 8.8
Protons on the fluorophenyl ring coupled to adjacent aromatic protons and the fluorine atom.
Fluorophenyl-H (meta to F)
~8.15
Doublet of doublets (dd)
2H
J(H-H) ≈ 8.8, J(H-F) ≈ 5.5
Protons deshielded by proximity to the pyridazine ring, coupled to adjacent aromatic protons and the fluorine atom.[7]
Pyridazine-H3
~9.50
Singlet (s) or narrow d
1H
-
Highly deshielded aromatic proton due to the anisotropic effect of the adjacent nitrogen and the ester carbonyl.[8]
2.4. Visualization: ¹H NMR Workflow
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
Carbon-13 NMR Spectroscopy: Unveiling the Carbon Skeleton
3.1. Expertise & Rationale
¹³C NMR spectroscopy provides a definitive count of the unique carbon atoms in a molecule and reveals their electronic environments. It is crucial for confirming the presence of all 13 unique carbons in the title compound, from the aliphatic ethyl carbons to the aromatic and carbonyl carbons. The use of DEPT (Distortionless Enhancement by Polarization Transfer) sequences further validates assignments by distinguishing between CH₃, CH₂, CH, and quaternary carbons.[9]
3.2. Trustworthy Experimental Protocol
Sample & Instrument: The same sample prepared for ¹H NMR can be used. The experiment is run on the same spectrometer, typically at a frequency of ~100 MHz for a 400 MHz instrument.
Data Acquisition: The standard experiment is a proton-decoupled ¹³C spectrum, where all C-H couplings are removed, resulting in a single sharp peak for each unique carbon.
DEPT Analysis (Optional but Recommended):
DEPT-90: Shows only CH signals.
DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent.
3.3. Data Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum will display 13 distinct signals.
Carbon Assignment
Predicted δ (ppm)
DEPT-135
Rationale
-OCH₂CH₃
~14.5
Positive
Standard aliphatic methyl carbon.
-OCH₂CH₃
~62.0
Negative
Aliphatic methylene carbon attached to an electronegative oxygen.
Fluorophenyl-C (meta to F)
~116.5 (d, ²J(C-F) ≈ 22 Hz)
Positive
Aromatic CH shielded by fluorine via resonance, split by C-F coupling.
Fluorophenyl-C (ortho to F)
~130.0 (d, ³J(C-F) ≈ 9 Hz)
Positive
Aromatic CH deshielded by proximity to the pyridazine ring.
Caption: Predicted ¹³C NMR Chemical Shift Correlations.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
4.1. Expertise & Rationale
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of specific frequencies of infrared light corresponds to the vibrational energies of different bonds. For the title compound, FT-IR serves as a robust validation of the key structural motifs: the aromatic system, the ethyl ester, and the carbon-fluorine bond.
4.2. Trustworthy Experimental Protocol
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation and is highly reproducible. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.[11]
Background Scan: A background spectrum of the empty ATR crystal (or a pure KBr pellet) is collected to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
Sample Scan: The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
4.3. Data Analysis and Interpretation
The spectrum is analyzed by identifying characteristic absorption bands.
Caption: Standard Workflow for FT-IR Data Acquisition and Analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
5.1. Expertise & Rationale
Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and structural clues based on its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, providing definitive confirmation of the molecular formula.
5.2. Trustworthy Experimental Protocol
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).
Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, which will primarily form a protonated molecular ion, [M+H]⁺.[16] Electron Impact (EI) is a harder technique that provides more extensive fragmentation.[17][18]
Analysis: The ions are separated by a mass analyzer (e.g., Quadrupole, Time-of-Flight) based on their mass-to-charge (m/z) ratio.
Tandem MS (MS/MS): For fragmentation analysis, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, revealing connectivity.
How to synthesize Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
An Application Guide for the Synthesis of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate Abstract This document provides a comprehensive, field-tested guide for the synthesis of Ethyl 6-(4-fluorophenyl)pyridazine-4-car...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the Synthesis of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate, a valuable heterocyclic building block for drug discovery and materials science. The protocol is structured as a two-part synthesis, beginning with a Claisen condensation to form the key 1,4-dicarbonyl intermediate, followed by a cyclocondensation with hydrazine hydrate to construct the pyridazine core. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and robust characterization protocols to ensure reproducible and high-purity synthesis.
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine nucleus, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide range of biologically active compounds, including agents with cardiovascular, anti-inflammatory, and anticancer properties.[2] The target molecule, Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate, combines this important heterocycle with a fluorophenyl motif, a common substituent used to enhance metabolic stability and binding affinity in drug candidates. This guide presents a reliable and scalable two-step method for its preparation.
Overall Synthetic Pathway
The synthesis is achieved via a two-step process:
Step 1: A mixed Claisen condensation between 4-fluoroacetophenone and diethyl oxalate, using sodium ethoxide as a base, to yield the intermediate, Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.[3][4]
Step 2: A cyclocondensation reaction of the purified intermediate with hydrazine hydrate in an alcoholic solvent to form the final pyridazine product.[5][6]
Figure 1: Two-step synthesis of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate.
Part 1: Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (Intermediate A)
Principle of the Reaction
This step employs a mixed or "crossed" Claisen condensation.[7] Diethyl oxalate, which lacks acidic α-protons, serves exclusively as the electrophilic acceptor. The α-protons of 4-fluoroacetophenone are deprotonated by sodium ethoxide to form a nucleophilic enolate, which then attacks a carbonyl group of the diethyl oxalate. Subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-diketo ester.[4] This reaction is highly efficient as self-condensation of diethyl oxalate is impossible.
Materials and Equipment
Reagent/Material
Formula
MW ( g/mol )
Amount
Moles (mmol)
Properties
4-Fluoroacetophenone
C₈H₇FO
138.14
5.00 g
36.2
Liquid, d=1.16 g/mL
Diethyl Oxalate
C₆H₁₀O₄
146.14
6.40 mL
44.2
Liquid, d=1.078 g/mL
Sodium Ethoxide
C₂H₅NaO
68.05
3.25 g
47.7
Solid, hygroscopic
Absolute Ethanol
C₂H₅OH
46.07
50 mL
-
Solvent, flammable
Diethyl Ether
(C₂H₅)₂O
74.12
100 mL
-
Solvent, flammable
Hydrochloric Acid (2M)
HCl
36.46
~25 mL
-
Aqueous solution
Saturated Brine
NaCl(aq)
-
50 mL
-
Aqueous solution
Anhydrous MgSO₄
MgSO₄
120.37
As needed
-
Drying agent
Equipment: 250 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator.
Experimental Protocol
Setup: Assemble a dry 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (N₂ or Argon).
Base Preparation: Add absolute ethanol (50 mL) to the flask, followed by the portion-wise addition of sodium ethoxide (3.25 g). Stir until fully dissolved.
Reactant Addition: In the dropping funnel, prepare a solution of 4-fluoroacetophenone (5.00 g) and diethyl oxalate (6.40 mL). Add this solution dropwise to the stirred sodium ethoxide solution over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary.
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 80°C) for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: Cool the reaction mixture in an ice bath. Slowly add 2M HCl (~25 mL) until the solution is acidic (pH ~2-3).
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and deionized water (50 mL). Shake well and separate the layers. Extract the aqueous layer twice more with diethyl ether (2x 25 mL).
Washing & Drying: Combine the organic layers and wash with saturated brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product, a yellow oil, can be purified by vacuum distillation or used directly in the next step if TLC shows sufficient purity. The expected product is Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.[8]
Safety and Handling
Sodium ethoxide is corrosive and moisture-sensitive. Handle quickly in a dry environment.
Ethanol and diethyl ether are highly flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Part 2: Synthesis of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
Principle of the Reaction
This step is a classical heterocyclic ring-forming reaction. Hydrazine hydrate, possessing two nucleophilic nitrogen atoms, reacts with the 1,4-dicarbonyl system of the intermediate synthesized in Part 1. The reaction proceeds via the formation of a dihydropyridazine intermediate, which subsequently eliminates two molecules of water to form the stable aromatic pyridazine ring.[1][5]
Materials and Equipment
Reagent/Material
Formula
MW ( g/mol )
Amount
Moles (mmol)
Properties
Intermediate A (crude)
C₁₂H₁₁FO₄
238.21
~8.6 g
36.2
Yellow oil
Hydrazine Hydrate (~64%)
N₂H₄·H₂O
50.06
2.2 mL
~44
Liquid, toxic, corrosive
Glacial Acetic Acid
CH₃COOH
60.05
50 mL
-
Solvent, corrosive
Ethanol
C₂H₅OH
46.07
As needed
-
For recrystallization
Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel, vacuum filtration apparatus.
Experimental Protocol
Setup: Place the crude Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate from Part 1 into a 100 mL round-bottom flask with a magnetic stirrer.
Solvent Addition: Add glacial acetic acid (50 mL) to dissolve the oil.
Hydrazine Addition: While stirring, carefully add hydrazine hydrate (2.2 mL) dropwise. An exothermic reaction may be observed.
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 4 hours.
Precipitation: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour. A solid precipitate should form.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol to remove residual acetic acid and impurities.
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
Safety and Handling
Hydrazine hydrate is highly toxic, a suspected carcinogen, and corrosive. Handle exclusively in a certified chemical fume hood with appropriate PPE, including heavy-duty gloves.
Glacial acetic acid is corrosive. Avoid inhalation of vapors and skin contact.
Purification and Characterization
Purification
The crude product can be purified by recrystallization. A suitable solvent system is ethanol/water. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Physicochemical and Spectroscopic Data
Property
Value
Molecular Formula
C₁₃H₁₁FN₂O₂
Molecular Weight
246.24 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
(To be determined experimentally)
Expected Analytical Data: (Based on analogous structures[9][10][11])
Figure 2: Overall workflow from starting materials to final product analysis.
Discussion and Expert Insights
Causality in Experimental Design:
Choice of Base (Part 1): Sodium ethoxide is the base of choice as it matches the alcohol portion of the ester reactant (diethyl oxalate). This prevents transesterification, which would lead to a mixture of products.[4]
Reaction Solvent (Part 2): Glacial acetic acid serves as both a solvent and a catalyst for the cyclization and dehydration steps, promoting the formation of the aromatic pyridazine ring.
Work-up and Purification: The acidic quench in Part 1 is crucial to neutralize the basic reaction mixture and protonate the intermediate enolate, driving the equilibrium towards the product.[4] Subsequent recrystallization is essential for removing any unreacted starting materials or side products, ensuring the high purity required for downstream applications like biological screening.
Self-Validating Protocols:
Reaction Monitoring: The use of TLC at key stages allows for the real-time tracking of reactant consumption and product formation. This ensures the reaction is driven to completion, maximizing yield and simplifying purification.
Comprehensive Characterization: The final structure and purity must be unequivocally confirmed by a suite of analytical techniques (NMR, MS, IR). The agreement of experimental data with predicted values provides definitive validation of the synthetic outcome. For instance, the characteristic downfield singlets for the pyridazine protons in the ¹H NMR spectrum are a key indicator of successful ring formation.[9][10]
References
Reactions of 3-Arylhydrazono-2,4-dioxobutanoates with Hydrazine Hydrate. (2018). Russian Journal of General Chemistry. Available at: [Link]
Bel Abed, H., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. Available at: [Link]
Taherpour, A. A., et al. (2012). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Asian Journal of Chemistry. Available at: [Link]
Kumar, V., et al. (2019). Synthesis, crystal structures and biological evaluation of new pyridazine derivatives. DIAL@UCLouvain. Available at: [Link]
Levenets, T. V., & Koz'minykh, V. O. (2018). Reactions of 3-Arylhydrazono-2,4-dioxobutanoates with Hydrazine Hydrate. Russian Journal of General Chemistry. Available at: [Link]
Glowacka, I. E., et al. (2021). Fast Claisen condensation reaction optimization in a continuous flow reactor. Celon Pharma. Available at: [Link]
Gomes, P., et al. (2002). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Sciforum. Available at: [Link]
Tsujimoto, T., et al. (1979). Studies on 13C magnetic resonance spectroscopy. XIII. 13C and 1H NMR of 4-substituted pyridazine and 2-substituted pyrazine derivatives. R Discovery. Available at: [Link]
Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. Retrieved from: [Link]
Chemistry LibreTexts. (2025). 9.8: Mixed Claisen Condensations. Available at: [Link]
Aly, A. A., & Wasfy, A. A. F. (2003). γ-Oxocarboxylic Acids in Heterocyclic Synthesis IV. Synthesis of Some Pyridazines Containing Phthalyl- and Tosylamino Acids. Chemical Papers. Available at: [Link]
El-Sayed, M. A. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. Available at: [Link]
University of Calgary. (n.d.). Crossed Claisen Condensations. Available at: [Link]
El-Gaby, M. S. A., et al. (2000). Synthesis of Some New Pyridazine and Fused Pyridazine Derivatives. Acta Chimica Slovenica. Available at: [Link]
Shcherbyna, R., et al. (2022). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Ceska a Slovenska Farmacie. Available at: [Link]
Roy, A., et al. (2019). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. ACS Omega. Available at: [Link]
Pestov, D. S., et al. (2012). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. ResearchGate. Available at: [Link]
Kappe, C. O., et al. (1995). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
Shcherbyna, R., et al. (2022). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Ceska a Slovenska Farmacie. Available at: [Link]
Brahmachari, G., & Laskar, S. (2019). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. Semantic Scholar. Available at: [Link]
Ho, R., et al. (2015). Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. Journal of Medicinal Chemistry. Available at: [Link]
Application Notes and Protocols: Step-by-Step Synthesis of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
Introduction Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate is a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The pyridazine core is a key pharmacophore found i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate is a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The pyridazine core is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties. The presence of a fluorophenyl moiety can enhance metabolic stability and binding affinity to target proteins. This document provides a detailed, two-step synthesis protocol for Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate, designed for researchers in organic synthesis and drug discovery. The protocol is based on established chemical principles, beginning with a Claisen condensation to form a key 1,4-dicarbonyl intermediate, followed by a cyclocondensation with hydrazine hydrate.
Overall Synthesis Workflow
The synthesis of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate is achieved through a two-step process. The first step involves the synthesis of the key intermediate, Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, via a Claisen condensation. The second step is the cyclocondensation of this intermediate with hydrazine hydrate to form the final pyridazine product.
Caption: Overall workflow for the synthesis of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate.
Part 1: Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (Intermediate)
This step employs a mixed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. Here, the enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl carbon of ethyl 4-fluorobenzoate. Sodium ethoxide serves as a strong base to generate the ethyl acetate enolate.
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Quantity
Moles (approx.)
Ethyl 4-fluorobenzoate
168.16
16.82 g
0.1
Ethyl acetate
88.11
26.43 g (30 mL)
0.3
Sodium ethoxide
68.05
7.49 g
0.11
Anhydrous Ethanol
46.07
100 mL
-
Diethyl ether
74.12
200 mL
-
1 M Hydrochloric acid
36.46
As needed
-
Saturated sodium chloride solution (Brine)
-
50 mL
-
Anhydrous magnesium sulfate
120.37
As needed
-
Step-by-Step Protocol
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium ethoxide (7.49 g, 0.11 mol) in anhydrous ethanol (50 mL).
Addition of Reactants: To the stirred solution, add a mixture of ethyl 4-fluorobenzoate (16.82 g, 0.1 mol) and ethyl acetate (26.43 g, 0.3 mol) dropwise from the dropping funnel over 30 minutes.
Reaction: After the addition is complete, heat the reaction mixture to reflux for 4 hours. The color of the mixture may change.
Work-up:
Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-cold water.
Acidify the aqueous solution to a pH of approximately 5-6 with 1 M hydrochloric acid. A precipitate may form.
Extract the mixture with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate as a pale yellow oil.
Part 2: Synthesis of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate (Final Product)
The final step involves the cyclocondensation of the 1,4-dicarbonyl intermediate with hydrazine hydrate. This reaction forms the stable pyridazine ring.
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Quantity
Moles (approx.)
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
238.21
23.82 g
0.1
Hydrazine hydrate (~64% hydrazine)
50.06
5.0 g
0.1
Ethanol (95%)
46.07
150 mL
-
Glacial acetic acid
60.05
1 mL
-
Saturated sodium bicarbonate solution
-
100 mL
-
Ethyl acetate
88.11
150 mL
-
Saturated sodium chloride solution (Brine)
-
50 mL
-
Anhydrous sodium sulfate
142.04
As needed
-
Step-by-Step Protocol
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (23.82 g, 0.1 mol) in ethanol (150 mL).
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (5.0 g, 0.1 mol) dropwise at room temperature. A slight exotherm may be observed. Add a catalytic amount of glacial acetic acid (1 mL).
Reaction: Heat the reaction mixture to reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
After the reaction is complete, cool the mixture to room temperature.
Remove the ethanol under reduced pressure.
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.
Wash the organic layer with brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate as a solid.
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Sodium ethoxide is a strong base and is corrosive. Handle with care.
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
Use caution when working with flammable solvents like ethanol and diethyl ether.
Troubleshooting
Problem
Possible Cause
Solution
Low yield in Step 1
Incomplete reaction
Ensure anhydrous conditions. Extend reflux time. Check the quality of the sodium ethoxide.
Product loss during work-up
Ensure the pH is correctly adjusted before extraction. Perform multiple extractions.
Low yield in Step 2
Incomplete reaction
Ensure the correct molar ratio of hydrazine. Extend reflux time.
Side reactions
Control the addition rate of hydrazine to avoid excessive heat generation.
Product is difficult to purify
Presence of starting materials or byproducts
Optimize column chromatography conditions or try a different recrystallization solvent system.
References
General Pyridazine Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
Claisen Condensation: For a general procedure of Claisen condensation, refer to standard organic chemistry textbooks or reputable sources like Organic Syntheses.
Spectroscopic Data: Spectroscopic data for similar compounds can be found in chemical databases such as the Spectral Database for Organic Compounds (SDBS). The provided data is predicted based on known chemical shift values for similar structures.
Method
The Strategic Utility of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate in Modern Drug Discovery
Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry The landscape of modern drug discovery is characterized by an incessant search for novel molecular scaffolds that offer a blend of de...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry
The landscape of modern drug discovery is characterized by an incessant search for novel molecular scaffolds that offer a blend of desirable physicochemical properties and versatile reactivity for the generation of diverse chemical libraries. Among the heterocyclic cores, the pyridazine motif, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged structure."[1] Its importance is underscored by its presence in a multitude of biologically active compounds spanning a wide therapeutic spectrum, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.[2][3][4][5][6][7]
The unique electronic distribution within the pyridazine ring, arising from the two nitrogen atoms, imparts properties that are highly advantageous for drug design. These include improved water solubility, metabolic stability, and the capacity for hydrogen bonding, all of which can enhance the pharmacokinetic profile of a drug candidate.[1] This application note focuses on a particularly valuable derivative, Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate , and delineates its role as a key precursor in the synthesis of next-generation therapeutics. The strategic incorporation of a 4-fluorophenyl group and an ethyl carboxylate moiety provides medicinal chemists with a powerful tool for molecular exploration and optimization.
Molecular Design Rationale: The Significance of the 4-Fluorophenyl and Ethyl Carboxylate Groups
The design of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate as a precursor is a deliberate exercise in medicinal chemistry strategy, leveraging the principles of bioisosterism and structure-activity relationship (SAR) studies.
The 4-Fluorophenyl Moiety: The substitution of a hydrogen atom with fluorine is a common and effective strategy in drug design.[8] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom, often leading to improved metabolic stability by blocking sites of oxidative metabolism.[8][9] Furthermore, the introduction of a C-F bond can modulate the pKa of nearby functional groups and enhance binding affinity to target proteins through favorable electrostatic interactions.
The Ethyl Carboxylate Group: The ethyl carboxylate at the 4-position of the pyridazine ring is a versatile functional handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can serve as a key pharmacophoric element or be further derivatized to amides, esters, or other functional groups.[2] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The ester itself can also participate in crucial hydrogen bonding interactions within a protein's active site.
Synthesis Protocol: A Reliable Pathway to a Key Intermediate
The synthesis of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This method is widely favored in the pharmaceutical industry for its high functional group tolerance and mild reaction conditions.[10] The following protocol outlines a representative procedure starting from a halogenated pyridazine precursor.
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 6-chloropyridazine-4-carboxylate (1.0 g, 5.36 mmol), 4-fluorophenylboronic acid (0.90 g, 6.43 mmol), and sodium carbonate (1.14 g, 10.72 mmol).
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.
Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.31 g, 0.27 mmol). Then, add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (30 mL) and extract with ethyl acetate (3 x 40 mL).
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate as a solid.
ν (cm⁻¹): ~3050 (Ar C-H), ~2980 (Aliphatic C-H), ~1725 (C=O, ester), ~1600, ~1510 (Ar C=C), ~1230 (C-F).
Application in Drug Discovery: A Precursor for Novel Kinase Inhibitors
The utility of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate as a precursor is exemplified in the development of kinase inhibitors, a critical class of therapeutics, particularly in oncology.[5] For instance, the activin-like kinase 5 (ALK5) is a serine/threonine kinase receptor that plays a crucial role in cell growth and differentiation, and its inhibition is a promising strategy for treating various cancers and fibrotic diseases.[10][11]
The 6-arylpyridazine scaffold is a key feature in a number of reported ALK5 inhibitors.[11] Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate serves as an ideal starting point for the synthesis of such compounds. The ethyl ester can be converted to an amide, which can then be further elaborated to introduce various side chains to optimize binding to the kinase active site.
Hypothetical Synthetic Workflow for an ALK5 Inhibitor
The following workflow illustrates how Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate can be utilized to synthesize a potential ALK5 inhibitor.
Caption: Synthetic workflow from the precursor to a potential ALK5 inhibitor.
This two-step process, involving saponification followed by amide coupling, is a robust and high-yielding sequence that allows for the rapid generation of a library of potential inhibitors for SAR studies. The choice of amine in the amide coupling step is critical for targeting specific interactions within the ALK5 active site.
Mechanism of Action: Targeting the Kinase Hinge Region
Many kinase inhibitors function by binding to the ATP-binding site of the enzyme, often forming key hydrogen bonds with the "hinge" region that connects the N- and C-terminal lobes of the kinase domain. The pyridazine scaffold is well-suited to participate in such interactions.
Caption: Interaction of a pyridazine inhibitor with the ALK5 hinge region.
The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, interacting with the backbone amides of the hinge region, thereby anchoring the inhibitor in the active site. The 4-fluorophenyl group can occupy a hydrophobic pocket, while the amide side chain can be tailored to form additional interactions, leading to high potency and selectivity.
Conclusion and Future Perspectives
Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate is a strategically designed precursor with significant potential in drug discovery. Its synthesis is straightforward, and its functional groups offer multiple avenues for chemical elaboration. As demonstrated in the context of ALK5 inhibitors, this building block enables the efficient synthesis of compounds with promising therapeutic potential. The continued exploration of pyridazine chemistry, facilitated by versatile precursors like the one described herein, will undoubtedly lead to the discovery of novel and effective treatments for a wide range of diseases.
References
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link][10][11]
Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link][9]
What is the role of bioisosterism in drug design? - Patsnap Synapse. [Link][8]
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link][9][12]
Why Pyridazine Is Important in Heterocyclic Chemistry. ChemTalk. [Link][1]
Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. ResearchGate. [Link]
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link][7]
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry. [Link]
Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. [Link][5]
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link][6]
Fused aryl-phenazines: scaffold for the development of bioactive molecules. PubMed. [Link][13]
Synthesis of pyridazines. Organic Chemistry Portal. [Link][14]
Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]
Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. MDPI. [Link][15]
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. [Link]
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link][7]
Dissolving Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate in DMSO for cell culture
Application Note: Solubilization and In Vitro Handling of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate Executive Summary & Physicochemical Context Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate is a specialized uti...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Solubilization and In Vitro Handling of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
Executive Summary & Physicochemical Context
Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate is a specialized utilized in molecular screening and drug discovery workflows[1]. Like many fluorinated aromatic compounds, it exhibits high lipophilicity, making direct dissolution in aqueous cell culture media thermodynamically unfavorable. Dimethyl sulfoxide (DMSO) is the universal vehicle for such compounds due to its amphipathic nature—its polar, aprotic domain provides a high affinity for water, while its apolar groups effectively solvate hydrophobic molecules[2].
When introducing hydrophobic compounds into biological assays, the solvent itself introduces a confounding variable that must be tightly controlled.
The DMSO Toxicity Threshold: While the permit up to 1% (v/v) organic solvent in mammalian cell assays[2], empirical data shows that DMSO concentrations above 0.1% can induce caspase-3 cleavage, alter membrane adhesion proteins, and cause [4]. Therefore, this protocol is strictly engineered to maintain a final DMSO concentration of ≤ 0.1% .
The Serial Dilution Imperative: A common methodological error is diluting a high-concentration master stock directly into the final aqueous media. This causes a transient state of localized supersaturation, leading the hydrophobic compound to "crash out" (precipitate) into micro-crystals. To prevent this, all serial dilutions must be performed in 100% DMSO first. Only the final, lowest-concentration spike is added to the aqueous media.
Self-Validating Controls: To ensure the assay is self-validating, a "Vehicle Control" (media containing 0.1% DMSO with no compound) must be run in parallel. If the vehicle control shows reduced viability compared to a "Media Only" baseline, the assay is compromised by solvent toxicity.
Workflow Visualization
Workflow for dissolving and diluting hydrophobic compounds to prevent precipitation.
Step-by-Step Methodology
Phase 1: Master Stock Preparation (50 mM)
Equilibration: Allow the vial of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate to equilibrate to room temperature in a desiccator before opening. Rationale: This prevents ambient moisture from condensing on the powder, which can degrade the compound and alter the mass.
Weighing: Weigh out exactly 12.31 mg of the compound.
Solubilization: Add 1.0 mL of cell-culture grade, sterile-filtered 100% DMSO to the vial.
Calculation: (12.31 mg / 246.24 g/mol ) / 0.001 L = 50 mM.
Agitation: Vortex the solution for 30–60 seconds. If the compound does not fully dissolve, place the vial in a water bath sonicator at room temperature for 5 minutes.
Aliquoting: Divide the 50 mM master stock into 50 µL aliquots in sterile, amber microcentrifuge tubes. Store at -20°C or -80°C. Rationale: Aliquoting prevents repeated freeze-thaw cycles that lead to compound degradation and precipitation.
Phase 2: Serial Dilution Strategy
To achieve a final DMSO concentration of 0.1%, the working solutions in DMSO must be exactly 1000 times more concentrated than the desired final concentration in the cell culture well.
Table 2: Serial Dilution Preparation (1000x Working Solutions)
Target Final Conc. (µM)
Required Working Conc. (mM)
Volume of Previous Dilution
Volume of 100% DMSO
Dilution Factor
50 µM
50 mM
Use Master Stock Directly
0 µL
N/A
10 µM
10 mM
20 µL of 50 mM Stock
80 µL
1:5
5 µM
5 mM
50 µL of 10 mM Stock
50 µL
1:2
1 µM
1 mM
20 µL of 5 mM Stock
80 µL
1:5
0.5 µM
0.5 mM
50 µL of 1 mM Stock
50 µL
1:2
Phase 3: Final Media Preparation and Application
Warming: Warm the cell culture media (e.g., DMEM or RPMI supplemented with FBS) to 37°C.
Spiking: Add 1.0 µL of the respective DMSO working solution to 999 µL of the warmed culture media.
Immediate Mixing: Invert the tube gently 5–6 times immediately after spiking. Caution: Do not vortex vigorously, as this can denature proteins in the FBS.
Visual Validation: Observe the media under an inverted phase-contrast microscope. The absence of micro-crystals validates that the 1:1000 dilution strategy successfully prevented compound precipitation.
Treatment: Aspirate old media from the cell culture plates and gently apply the compound-treated media to the cells.
Cross-coupling reaction conditions for Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
High-Yield Suzuki-Miyaura Cross-Coupling Synthesis of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate Introduction & Contextualization Pyridazine carboxylates are privileged pharmacophores frequently utilized in the dev...
Author: BenchChem Technical Support Team. Date: April 2026
High-Yield Suzuki-Miyaura Cross-Coupling Synthesis of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
Introduction & Contextualization
Pyridazine carboxylates are privileged pharmacophores frequently utilized in the development of targeted therapeutics. Specifically, the functionalized pyridazine core serves as a critical structural motif in the design of potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitors [1] and non-retinoid antagonists of Retinol Binding Protein 4 (RBP4) [3]. The synthesis of ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate relies on a highly selective Suzuki-Miyaura cross-coupling. This application note details an optimized, self-validating protocol for the C6-arylation of ethyl 6-chloropyridazine-4-carboxylate, emphasizing mechanistic causality and critical reaction parameters.
Mechanistic Causality & Reaction Design
The cross-coupling of electron-deficient heteroaryl chlorides presents unique mechanistic challenges. The reaction design must account for the following causal relationships:
Catalyst Selection (The Ligand Effect): While the electron-deficient pyridazine ring facilitates the initial oxidative addition of the C–Cl bond to the metal center, the basic nitrogen atoms on the pyridazine core can coordinate to palladium, leading to catalyst poisoning. To circumvent this, we utilize
Pd(dppf)Cl2⋅CH2Cl2
. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-coordination geometry, preventing the formation of stable, inactive Pd-pyridazine oligomers and accelerating the rate-limiting reductive elimination step [4].
The Role of Water (Boronate Pathway): A common point of failure in heteroaryl couplings is the use of strictly anhydrous conditions. The Suzuki-Miyaura transmetalation step requires the formation of a highly nucleophilic tetrahedral boronate complex (
[ArB(OH)3]−
). Water is strictly required to dissolve the
K2CO3
base and generate the hydroxide/carbonate ions that attack the 4-fluorophenylboronic acid, driving the boronate pathway [2].
Stoichiometry: Boronic acids are susceptible to competitive protodeboronation at elevated temperatures. To ensure complete conversion of the limiting heteroaryl chloride, 4-fluorophenylboronic acid is deliberately used in a 1.4 molar excess [2].
Reaction Optimization Data
The following table summarizes the quantitative optimization of the cross-coupling conditions. The data demonstrates the critical requirement for both the bidentate dppf ligand and an aqueous co-solvent.
Entry
Catalyst (5 mol%)
Base (2.0 eq)
Solvent (v/v)
Temp (°C)
Isolated Yield (%)
Mechanistic Observation
1
Pd(PPh3)4
K2CO3
Toluene/EtOH/H
2
O
90
45
Monodentate ligand led to Pd black precipitation.
2
Pd(OAc)2
/ XPhos
Cs2CO3
1,4-Dioxane/H
2
O
90
72
Good conversion, but difficult impurity profile.
3
Pd(dppf)Cl2⋅CH2Cl2
K2CO3
1,4-Dioxane/H
2
O
90
89
Optimal turnover; clean reaction profile.
4
Pd(dppf)Cl2⋅CH2Cl2
K3PO4
1,4-Dioxane/H
2
O
90
85
Comparable to Entry 3, slightly slower kinetics.
5
Pd(dppf)Cl2⋅CH2Cl2
K2CO3
1,4-Dioxane (Anhydrous)
90
< 5
Transmetalation stalled due to lack of boronate.
Experimental Workflow
Figure 1: Experimental workflow for the Suzuki-Miyaura cross-coupling of chloropyridazines.
Step-by-Step Protocol
Self-Validating System: This protocol includes built-in visual and analytical checkpoints to ensure reaction fidelity and prevent downstream failures.
Reagent Charging: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add ethyl 6-chloropyridazine-4-carboxylate, 4-fluorophenylboronic acid,
Pd(dppf)Cl2⋅CH2Cl2
, and
K2CO3
.
Causality Check: Charging solids before liquids minimizes the risk of catalyst oxidation by dissolved oxygen in the solvent prior to degassing.
Solvent Addition & Degassing: Add 1,4-dioxane (4.0 mL) and water (1.0 mL). Immediately seal the flask and degas the biphasic mixture via three cycles of freeze-pump-thaw, or by vigorously sparging with argon for 15 minutes.
Validation Check: The solution should initially appear reddish-orange, characteristic of the Pd(II) precatalyst.
Heating & Reaction: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system. Allow the reaction to proceed for 12 hours.
Validation Check: As the reaction reaches temperature, the color will typically darken to a deep red/brown, indicating the reduction of Pd(II) to the active Pd(0) species.
In-Process Control (IPC): After 12 hours, sample the organic layer. Perform TLC (Hexanes:EtOAc 2:1) and LC-MS.
Validation Check: The starting material (
Rf≈0.4
) should be completely consumed, replaced by a new, UV-active product spot (
Rf≈0.3
). LC-MS should show the expected mass (
[M+H]+=247.1
).
Quenching & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and quench with deionized water (10 mL). Separate the layers. Extract the aqueous layer with additional ethyl acetate (
2×15
mL).
Washing & Drying: Wash the combined organic extracts with brine (20 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield a crude residue.
Purification: Purify the crude material via silica gel flash chromatography using a gradient of 10% to 40% Ethyl Acetate in Hexanes.
Characterization: Isolate the product as an off-white solid. Confirm identity via
1H
NMR (verifying the characteristic downfield pyridazine protons and the distinct splitting of the 4-fluorophenyl system) and
19F
NMR.
References
Hartz, R. A., et al. "Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors." Journal of Medicinal Chemistry, 2023.[Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014.[Link]
Petrukhin, K., et al. "Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease." ACS Medicinal Chemistry Letters, 2015.[Link]
Technical Support Center: Synthesis of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic route for higher yields and purity.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A common frustration in organic synthesis is a lower-than-expected yield. Several factors can contribute to this issue in the synthesis of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate.
Possible Causes & Solutions:
Possible Cause
Troubleshooting Steps
Incomplete Reaction
Monitor Reaction Progress: Regularly check the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials before proceeding with the work-up.[1]
Suboptimal Reaction Conditions
Temperature Control: Pyridazine ring systems can be sensitive to harsh conditions. Ensure precise temperature control, especially during exothermic steps. For instance, in a Suzuki coupling, a common method for forming the C-C bond, the optimal temperature is crucial for catalytic activity.[2][3] Reagent Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reagent may lead to side reactions.
Poor Quality Reagents or Solvents
Reagent Purity: Use high-purity, anhydrous reagents and solvents, especially for moisture-sensitive reactions like the Suzuki coupling.[4] Boronic acids, for example, can be prone to degradation.[2] Solvent Degassing: For palladium-catalyzed cross-coupling reactions, it is critical to use degassed solvents to prevent oxidation and deactivation of the catalyst.[2]
Catalyst Deactivation
Inert Atmosphere: The nitrogen atoms in the pyridazine ring can coordinate with and deactivate the palladium catalyst.[2][4] It is imperative to maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2] Ligand Choice: The selection of an appropriate ligand is crucial to stabilize the palladium catalyst and promote the desired reactivity.[4]
Side Reactions
Protodeboronation: A common side reaction in Suzuki couplings is the protodeboronation of the boronic acid, which is often promoted by high temperatures.[2] Homocoupling: The self-coupling of the boronic acid can also occur, reducing the yield of the desired product.[2]
Issue 2: Formation of Impurities
The presence of impurities can complicate purification and affect the quality of the final product. Understanding the potential sources of these impurities is the first step toward mitigating them.
Possible Causes & Solutions:
Possible Cause
Troubleshooting Steps
Incomplete Reaction
As mentioned previously, unreacted starting materials will be present as impurities. Ensure the reaction goes to completion by monitoring its progress.
Side Reactions
Isomer Formation: Depending on the synthetic route, there may be a possibility of forming regioisomers. Careful control of reaction conditions, such as temperature and the order of reagent addition, can often favor the formation of the desired isomer. By-product Formation: For example, in a Paal-Knorr synthesis (condensation of a 1,4-dicarbonyl compound with hydrazine), side reactions can occur if the dicarbonyl compound is unsymmetrical.[1]
Degradation of Product or Intermediates
Work-up Conditions: Some pyridazine derivatives can be sensitive to acidic or basic conditions during the work-up. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH. Storage: Store intermediates and the final product under appropriate conditions (e.g., cool, dark, and under an inert atmosphere) to prevent decomposition.
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be a challenge.
Possible Causes & Solutions:
Possible Cause
Troubleshooting Steps
Inappropriate Purification Technique
Recrystallization: This technique is effective for purifying solid compounds.[5] The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at all temperatures.[5] Column Chromatography: This is a versatile method for separating complex mixtures.[5][6] The choice of stationary phase (e.g., silica gel or alumina) and eluent system is critical for achieving good separation.[5][6]
Co-eluting Impurities
If impurities have similar polarities to the product, they may be difficult to separate by column chromatography. In such cases, consider: - Alternative Chromatographic Methods: Techniques like preparative HPLC may offer better resolution. - Chemical Treatment: It may be possible to selectively react with and remove the impurity.
Product is an Oil or Low-Melting Solid
If recrystallization is not feasible, column chromatography is the primary method of purification.[5]
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate.
Q1: What are the common synthetic routes to Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate?
A1: While various methods exist for pyridazine synthesis, a prevalent approach for this specific molecule involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[7] This method is advantageous due to the commercial availability of the necessary building blocks and the versatility of the reaction.[7] Another classical method for forming the pyridazine ring itself is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a hydrazine derivative.[1]
Q2: How do I choose the right palladium catalyst and ligand for the Suzuki coupling step?
A2: The choice of catalyst and ligand is crucial for a successful Suzuki coupling. For coupling with electron-deficient heterocyclic halides like a chloropyridazine, bulky and electron-rich phosphine ligands are often employed to promote the oxidative addition step of the catalytic cycle.[4] Commonly used palladium precursors include Pd(PPh₃)₄ and Pd₂(dba)₃.[4] A systematic screening of different catalyst/ligand combinations may be necessary to find the optimal system for your specific substrates.[2]
Q3: What are the key parameters to control during the reaction?
A3: Several parameters must be carefully controlled to ensure a successful and high-yielding synthesis:
Temperature: As pyridazines can be sensitive to heat, precise temperature control is essential to prevent degradation and side reactions.
Reaction Time: Monitoring the reaction progress is crucial to determine the optimal reaction time and avoid the formation of by-products from prolonged reaction times.[1]
Atmosphere: For air- and moisture-sensitive reactions, maintaining an inert atmosphere is non-negotiable.[2]
Solvent: The choice of solvent can significantly impact the reaction rate and yield. The solvent should be anhydrous and degassed for cross-coupling reactions.[2][3]
Q4: What are the best practices for work-up and purification?
A4: The work-up procedure should be designed to remove excess reagents and by-products while minimizing product loss. A typical work-up may involve quenching the reaction, followed by extraction with an organic solvent, and washing with water and brine.[2] For purification, a combination of techniques may be necessary. An initial wash with a cold solvent can remove some soluble impurities.[5] Recrystallization is a good option for solid products, while column chromatography is more suitable for complex mixtures or oily products.[5]
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the compound.[8]
Infrared (IR) Spectroscopy: To identify key functional groups.[9]
III. Experimental Protocols & Visualizations
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for the Suzuki-Miyaura cross-coupling reaction to synthesize Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate. Optimization for specific substrates and scales is recommended.
Degassed solvent (e.g., 1,4-Dioxane/H₂O mixture, Toluene, or DMF)[2]
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Ethyl 6-chloropyridazine-4-carboxylate, 4-fluorophenylboronic acid, and the base.
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[2]
Solvent Addition: Add the degassed solvent via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[2]
Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of inert gas.[2]
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[2]
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[2]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis.
Caption: A flowchart for systematically troubleshooting low product yield.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Understanding the catalytic cycle is fundamental to troubleshooting issues related to the catalyst and reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
IV. References
BenchChem. (2025). Application Notes and Protocols for the Scaled-Up Synthesis of N-pyridazin-4-ylnitramide.
Benchchem. (n.d.). common side reactions in N-pyridazin-4-ylnitramide synthesis.
Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. (n.d.).
Pyridazine synthesis, optimization, mechanism and scope. (n.d.). ResearchGate.
Product Class 8: Pyridazines. (n.d.).
Benchchem. (n.d.). Technical Support Center: Optimizing Pyrodazine Synthesis.
Al-Mousawi, S. M., et al. (2020). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate.
Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. (2024). Journal of Medicinal Chemistry.
Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
III Analytical Methods. (n.d.).
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PMC.
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
Benchchem. (n.d.). Troubleshooting low yield in pyridine functionalization.
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate.
Pyridazine Derivatives. (2003).
Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them. (n.d.). Google Patents.
Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. (2023). ACS Publications.
Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). The Journal of Organic Chemistry.
Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones. (n.d.). ResearchGate.
Abdelmohsen, S. A. (2014). A convenient synthesis and preparation of the derivatives of ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate as antimicrobial agents. European Journal of Chemistry.
Process for purification of 3,6-dichloropyridazine. (n.d.). Google Patents.
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. (2013). The Journal of Organic Chemistry.
Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias.
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI.
Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. (n.d.). Lejan Team.
Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. (2025). ResearchGate.
Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. (2024). Semantic Scholar.
Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (2020).
Kang, Y. -J., et al. (2002). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Organic Chemistry Portal.
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju.
Articles List - Analytical Methods in Environmental Chemistry Journal. (n.d.).
Stability and storage conditions for Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
Introduction Welcome to the technical support guide for Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to ensure the stability...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support guide for Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout its storage and experimental use. Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate is a key heterocyclic building block, and its stability is paramount for generating reproducible and reliable experimental results. This guide provides detailed storage conditions, explains potential degradation pathways, and offers troubleshooting solutions for common issues.
Chemical Profile and Stability Overview
To effectively handle this compound, it's crucial to understand its core chemical features. The structure consists of a stable pyridazine ring system and a robust fluorophenyl group. However, the ethyl ester functional group represents the primary site of potential degradation.
Property
Details
Impact on Stability
Molecular Formula
C₁₃H₁₁FN₂O₂
-
Molecular Weight
246.24 g/mol
-
Functional Groups
Ethyl Ester, Pyridazine Ring, Fluorophenyl Group
The ethyl ester is susceptible to hydrolysis, which is the main degradation pathway. The pyridazine and fluorophenyl moieties are generally stable.
Primary Liability
Hydrolysis: The ester can be cleaved by water to form the corresponding carboxylic acid and ethanol. This reaction is significantly accelerated by the presence of acids or bases.[1][2]
Appearance
Typically an off-white to yellow solid.
A significant change in color or texture may indicate degradation or contamination.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate?
For long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C . For maximum longevity, storage at -20°C is recommended.[3][4] The key is to minimize exposure to three main environmental factors:
Moisture: As the primary degradation pathway is hydrolysis, storing the compound in a desiccated environment is critical.[1] Use of a desiccator or storing with a desiccant is highly advised.
Atmosphere: While not highly sensitive to oxidation, flushing the container with an inert gas like argon or nitrogen before sealing will displace atmospheric moisture and oxygen, providing the best possible storage environment.
Light: The pyridazine and fluorophenyl groups are generally photostable.[5][6] However, as a standard laboratory practice for all organic reagents, storage in an amber vial or in the dark is recommended to prevent any potential photodegradation over extended periods.
Q2: My experiment requires dissolving the compound. How should I prepare and store stock solutions?
The stability of the compound in solution is highly dependent on the solvent and storage temperature.
Solvent Choice: Use only anhydrous, aprotic solvents such as DMSO, DMF, or Dioxane. Avoid protic solvents like methanol or ethanol, and strictly avoid aqueous buffers or solutions for long-term storage, as these will promote ester hydrolysis.[2][7]
Storage Temperature: Stock solutions should be stored at -20°C or -80°C .[8]
Best Practices:
Always use anhydrous grade solvents from a freshly opened bottle or a properly stored sure-seal bottle.
Prepare solutions under an inert atmosphere if possible.
Aliquot the stock solution into single-use volumes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles and the introduction of atmospheric moisture into the main stock each time it is opened.
Q3: Is Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate sensitive to acidic or basic conditions?
Yes, it is highly sensitive. The ester hydrolysis is catalyzed by both acids and bases.[7]
Basic Conditions (Saponification): Alkaline conditions will rapidly and irreversibly hydrolyze the ester to its carboxylate salt.[1][9] Avoid any exposure to bases (e.g., NaOH, KOH, amines) in solution.
Acidic Conditions: Strong acids will also catalyze hydrolysis, though the reaction is reversible.[2] To maintain compound integrity, ensure all experimental conditions are neutral or properly buffered if acidity cannot be avoided.
Q4: What are the visible or analytical signs of compound degradation?
If you suspect degradation, look for the following signs:
Physical Appearance: Change in color (e.g., darkening), clumping of the solid (indicating water absorption), or a change in solubility.
Analytical Confirmation: The most reliable method is to analyze a sample by LC-MS or TLC. The primary degradation product will be 6-(4-fluorophenyl)pyridazine-4-carboxylic acid . In an LC-MS analysis, you would observe a new peak with a mass corresponding to the loss of the ethyl group (-C₂H₅) and the addition of a proton (+H), a net change of -28 Da.
Troubleshooting Guide for Experimental Inconsistency
Unexpected or irreproducible results are often traced back to reagent instability. Use this guide to diagnose and resolve potential issues.
Observed Problem
Potential Cause Related to Stability
Recommended Action & Verification
Loss of biological activity or reduced reaction yield over time.
Compound Degradation: The most likely cause is the hydrolysis of the ethyl ester into the less active (or inactive) carboxylic acid. This can happen in the solid state due to improper storage or in solution.
1. Analyze the Source: Run an LC-MS or ¹H NMR on your stored solid or stock solution to check for the presence of the hydrolyzed carboxylic acid byproduct. 2. Use Fresh Material: Repeat the experiment using a freshly opened vial of the compound or a newly prepared stock solution. 3. Review Storage Protocol: Ensure stock solutions are aliquoted and stored at -20°C or -80°C.[8]
Inconsistent results between experimental replicates.
Stock Solution Instability: If the stock solution was not aliquoted, repeated freeze-thaw cycles and moisture ingress can cause progressive degradation. An older aliquot may have a different concentration of active compound than a newer one.
1. Prepare a Fresh Stock: Dissolve a fresh sample of the solid compound in anhydrous solvent. 2. Aliquot Immediately: Divide the new stock into single-use vials. 3. Compare: Run the experiment comparing results from the old stock and the new, freshly prepared stock.
A new, more polar spot appears on TLC analysis of a reaction.
Hydrolysis During Reaction/Workup: The compound may have degraded during the experiment due to exposure to acidic, basic, or aqueous conditions.
1. Isolate and Characterize: If possible, isolate the byproduct and confirm its identity as the carboxylic acid via MS or NMR. 2. Modify Protocol: Ensure all reaction and workup steps are performed under anhydrous and neutral pH conditions. If an aqueous workup is necessary, perform it quickly and at a low temperature.
Visualizing the Troubleshooting Process
The following workflow provides a logical path for diagnosing issues related to the stability of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate.
Caption: Troubleshooting workflow for experimental variability.
Recommended Experimental Protocols
Protocol 1: Handling and Preparation of a 10 mM Stock Solution
This protocol minimizes the risk of degradation during solution preparation.
Preparation: Allow the vial of solid Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
Weighing: In a controlled environment with low humidity or under an inert gas stream, quickly weigh the required amount of solid into a clean, dry autosampler vial or flask.
Solvent Addition: Add the required volume of anhydrous DMSO (or other suitable aprotic solvent) to the vial to achieve the target concentration of 10 mM.
Dissolution: Cap the vial tightly and vortex or sonicate gently at room temperature until all solid is completely dissolved. Visually inspect for any particulates.
Aliquoting: Immediately divide the stock solution into smaller, single-use volumes in properly labeled, dry microvials. For example, a 1 mL stock could be aliquoted into ten 100 µL working stocks.
Storage: Tightly cap the aliquots, parafilm them for an extra seal, and place them in a labeled freezer box for storage at -20°C or -80°C.
Documentation: Record the compound name, concentration, solvent, preparation date, and storage location in your laboratory notebook.
Visualizing the Primary Degradation Pathway
The primary chemical instability of the compound is ester hydrolysis.
Caption: The hydrolysis of the ethyl ester to its carboxylic acid.
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
Chemrevise. 6.1.3 revision guide carboxylic acids and esters. [Link]
Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. [Link]
Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]
PMC. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry | Environmental Science & Technology. [Link]
PMC. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
Oxford Academic. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Environmental Toxicology and Chemistry. [Link]
PMC. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]
Research Journal of Pharmacy and Technology. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. [Link]
MDPI. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. [Link]
International Journal of Pharmaceutical Sciences and Research. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]
Technical Support Center: Troubleshooting HPLC Peak Splitting for Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate .
This molecule presents a unique triad of chromatographic challenges: a basic pyridazine ring prone to secondary interactions, a hydrophobic fluorophenyl group, and a pH-sensitive ethyl ester. When analyzing this compound, peak splitting is rarely a random anomaly; it is typically a deterministic outcome of physical column degradation, diluent mismatch, or specific analyte-stationary phase interactions.
Diagnostic Logic & Troubleshooting Workflow
Before altering your method, you must isolate whether the peak splitting is a systemic physical issue or a chemical interaction specific to your analyte.
Caption: Diagnostic workflow for isolating the root cause of HPLC peak splitting.
Frequently Asked Questions (FAQs)
Q1: How do I determine if the peak splitting is a hardware issue or specific to my pyridazine compound?
A: Look at your entire chromatogram. If every peak in your sample (including the solvent front or internal standards) exhibits splitting or a shoulder, the problem occurs before the separation even begins[1]. This is almost always caused by a blocked inlet frit or a void space at the head of the column[1][2]. If only the Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate peak splits, the issue is chemical—likely related to sample solvent incompatibility, co-elution, or pH[1].
Q2: My sample is dissolved in 100% DMSO, but my mobile phase is 80% aqueous. Could this cause the split?
A: Yes. This is known as the "strong solvent effect." When you inject a sample dissolved in a solvent stronger than the mobile phase, the sample does not immediately mix. The portion of the analyte in the strong solvent plug travels rapidly down the column, while the rest falls behind and partitions normally into the stationary phase[3]. This differential migration causes the peak to split[3][4].
Self-Validating Check: Reduce your injection volume from 10 µL to 1 µL. If the peak shape normalizes, you have confirmed a solvent mismatch or volume overload[1][5].
Q3: How does the pyridazine ring specifically contribute to peak splitting?
A: The pyridazine moiety contains basic nitrogen atoms. These basic functional groups are highly susceptible to secondary interactions with unendcapped, acidic silanol groups on the silica stationary phase[6][7]. Because these interactions operate on a different kinetic timeline than standard hydrophobic partitioning, a portion of your molecules travels at a different speed, resulting in severe tailing or a split peak[6].
Q4: Could my split peak actually be a degradation product?
A: Absolutely. Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate contains an ethyl ester group. Esters are prone to hydrolysis at extreme pH levels (e.g., pH < 2 or pH > 8). If your sample degrades in the autosampler vial, it will form 6-(4-fluorophenyl)pyridazine-4-carboxylic acid. Because the structures are highly similar, this degradant may co-elute closely with the parent compound, masquerading as a split peak or a shoulder[4][8].
Chemical Mechanisms of Peak Distortion
Understanding the structural vulnerabilities of your analyte is critical for rational method development.
Caption: Chemical mechanisms driving peak distortion for the target pyridazine derivative.
Quantitative Troubleshooting Parameters
Use the following data table to benchmark your current method against optimal parameters for basic ester-containing compounds.
Parameter
High Risk for Peak Splitting
Optimal Condition
Causality / Rationale
Sample Diluent
100% Organic (e.g., ACN, DMSO)
Matched to Initial Mobile Phase
Prevents the "strong solvent effect" and premature analyte migration[3].
Injection Volume
> 50 µL (for 4.6 x 150mm column)
< 10 µL
Exceeding column capacity causes mass/volume overload, leading to flat-top or split peaks[5].
Mobile Phase pH
pH = pKa ± 1 unit
pH > pKa + 2 or pH < pKa - 2
Prevents the analyte from existing in dual ionization states which elute at different rates[3][8].
Buffer Capacity
< 5 mM or Water/FA only
10 - 25 mM (e.g., Formate/Acetate)
Inadequate buffer strength fails to control the local pH of the injection plug, causing splitting[3].
Column Type
Type-A Silica (High Silanol)
Type-B, Highly Endcapped / Deactivated
Reduces secondary interactions between basic pyridazine nitrogens and acidic silanols[6][7].
Step-by-Step Methodologies
Protocol 1: Validating and Correcting the "Strong Solvent Effect"
This protocol is a self-validating system to determine if your sample diluent is causing the peak split.
Baseline Injection: Inject your standard volume (e.g., 10 µL) of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate prepared in your current diluent. Record the chromatogram.
Volume Reduction Test: Inject exactly 1/10th of the volume (e.g., 1 µL) of the same sample.
Observation: If the peak shape becomes perfectly Gaussian, your column is overloaded, or your solvent is too strong[1][5].
Diluent Matching: Re-prepare the sample by dissolving the analyte in a small amount of organic solvent (e.g., 10% of final volume), then dilute to the final volume using your initial mobile phase conditions [1][4].
Verification: Inject the original volume (10 µL) of the newly prepared sample. The peak splitting should be entirely resolved.
If all peaks in your chromatogram are splitting, a blocked inlet frit is the likely culprit[1].
Disconnect the Column: Remove the column from the HPLC system. Ensure the detector is disconnected to prevent particulate matter from entering the flow cell.
Reverse Orientation: Connect the outlet of the column directly to the pump tubing. Leave the new outlet (the original inlet) dripping into a waste beaker.
Solvent Flush: Pump a strong, fully miscible solvent (e.g., 100% Acetonitrile or Methanol) through the reversed column at 50% of your normal flow rate for 20-30 column volumes.
Re-equilibration: Reconnect the column in its normal forward direction. Flush with your mobile phase until the baseline stabilizes.
Test Injection: Inject a standard. If the splitting persists, the silica bed itself has collapsed (a void), and the column must be replaced[1][2].
References
When using HPLC, how do you deal with split peaks? ResearchGate. Available at:[Link]
Peak Splitting in HPLC: Causes and Solutions. Separation Science. Available at:[Link]
HPLC Peak Splitting. Common Reasons For It. HPLC Tips Blog. Available at:[Link]
What are the possible reasons for peak splitting at higher injection volumes in HPLC? ResearchGate. Available at:[Link]
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available at:[Link]
HPLC Troubleshooting Guide. HPLC.eu. Available at:[Link]
Buffer pH vs analyte pKa about peak tailing. Chromatography Forum. Available at:[Link]
Optimizing crystallization of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
Technical Support Center: Crystallization Optimization for Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed th...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Crystallization Optimization for Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of crystallizing Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate. Due to the molecule's structural dichotomy—a lipophilic fluorophenyl moiety coupled with a polar pyridazine core and an ester linkage—this intermediate frequently exhibits non-ideal thermodynamic behavior. The most critical failure mode during its isolation is Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[1].
This guide synthesizes thermodynamic principles, kinetic control strategies, and Process Analytical Technology (PAT) to provide a self-validating framework for your crystallization workflows.
Troubleshooting Matrix: Common Failure Modes
Before diving into mechanistic solutions, consult this quantitative and qualitative matrix to diagnose your specific operational deviations.
Observation / Issue
Mechanistic Cause
Primary Corrective Action
PAT Validation Metric
Oiling Out (LLPS)
ΔGmix>0
; System crosses the binodal curve before the solubility curve[1].
Shift solvent ratio; Implement seeding in the metastable zone[1].
FBRM chord length drops; Turbidity signal sharply decreases[2].
High Impurity Entrapment
Oil droplets coalesce and solidify, trapping mother liquor and upstream impurities[2].
Bypass LLPS via seeding; Reduce cooling rate during nucleation[2].
HPLC purity of isolated solids < 98%.
Fine Crystals / Poor Filtration
Rapid linear cooling causes supersaturation bursts, favoring secondary nucleation over growth[3].
Implement a cubic cooling profile to maintain constant, low supersaturation[3].
Extended thermal exposure in protic solvents degrades the ethyl ester linkage[5].
Optimize batch time using multiobjective dynamic optimization[6].
Appearance of carboxylic acid degradant in HPLC[3].
In-Depth Q&A: Mechanistic Troubleshooting
Q1: Why does my batch consistently "oil out" instead of forming a crystal slurry, and how do I prevent this?Expert Insight: Oiling out occurs when a supersaturated solution crosses the liquid-liquid phase separation boundary (the binodal curve) before crossing the metastable limit for solid nucleation[1]. From a thermodynamic perspective, this phase separation is driven by a positive Gibbs free energy of mixing in your chosen solvent system (often mixed systems like ethanol/water or ethyl acetate/heptane)[1]. When the cooling rate outpaces the kinetics of nucleation, the system separates into a solute-rich oil phase and a solvent-rich phase. These oil droplets eventually solidify into agglomerates, trapping impurities[2].
Solution: You must engineer the crystallization path to stay strictly within the metastable zone. This is achieved by precise seeding. By introducing crystalline seeds (1-3% w/w) before the binodal curve is reached, you provide a low-energy surface for solute deposition. This rapidly depletes the supersaturation, pulling the thermodynamic state of the system away from the LLPS boundary and favoring controlled crystal growth[1].
Q2: How should I design the cooling profile to maximize crystal size while preventing ester hydrolysis?Expert Insight: Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate contains an ethyl ester linkage susceptible to thermal degradation if held at elevated temperatures for extended periods[5]. However, applying a rapid linear cooling ramp to minimize thermal exposure leads to high supersaturation bursts, secondary nucleation, and fine, difficult-to-filter crystals[3].
Solution: Implement a model-based cubic cooling profile[3]. After seeding and an isothermal hold, a cubic cooling ramp starts slowly (when total crystal surface area is low) and accelerates as the surface area increases[3]. This maintains a constant, optimal supersaturation driving force, favoring crystal growth over secondary nucleation while minimizing the overall batch time to prevent thermal degradation[6].
Q3: What Process Analytical Technology (PAT) is required to guarantee a self-validating process?Expert Insight: Relying solely on offline sampling is insufficient because oiling out is a transient, dynamic event.
Solution: Utilize a semiautomated crystallizer setup equipped with an in-line Focused Beam Reflectance Measurement (FBRM) probe and a fiber optic turbidity probe[2]. A turbidity probe will show a sharp drop in signal when oil droplets coalesce, providing an immediate feedback loop to adjust the temperature profile (e.g., applying a slight heating cycle) to reverse the oiling-out event before irreversible agglomeration occurs[2][4].
Experimental Workflows & Protocols
Workflow A: Thermodynamic Bypass of Oiling Out
Thermodynamic pathways demonstrating how seeding prevents liquid-liquid phase separation.
Workflow B: Optimized Seeded Cooling Protocol
Step-by-Step Methodology:
Dissolution: Suspend crude Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate in the selected solvent system (e.g., 10 volumes of 80:20 EtOH/Water). Heat to
Tsat+5∘C
until complete dissolution is verified by a clear turbidity signal.
Cooling to Seeding Temperature: Linearly cool the solution at
0.5∘C/min
to the predetermined seeding temperature (typically midway into the metastable zone, prior to the binodal curve boundary).
Seed Introduction: Charge 1-3% w/w of milled seed crystals (target
D50
of 20-30
μ
m).
Isothermal Hold (Self-Validation): Hold the temperature isothermally for 60 minutes. Self-Validation Check: Monitor FBRM. The chord length distribution must show stable or slightly growing particle counts without a spike in fines, confirming seed persistence and initial desupersaturation.
Cubic Cooling Ramp: Execute a cubic cooling profile to the final isolation temperature (e.g.,
5∘C
). The slow initial cooling rate accommodates the low available surface area, preventing supersaturation spikes.
Isolation: Filter the resulting slurry, wash with cold anti-solvent, and dry under vacuum.
Sequential unit operations for the optimized seeded cooling crystallization workflow.
References
Zhao, X., Webb, N. J., Muehlfeld, M. P., Stottlemyer, A. L., & Russell, M. W. (2021). Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization. Organic Process Research & Development.[Link]
Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development.[Link]
Pal, K., Yang, Y., & Nagy, Z. K. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Crystal Growth & Design.[Link]
1H NMR Spectrum Reference & Structural Elucidation Guide: Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
Executive Summary Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate (CAS: 2098092-38-5) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors, agrochemicals, an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate (CAS: 2098092-38-5) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors, agrochemicals, and advanced materials [3]. During the synthesis of substituted pyridazines—often via the condensation of 4-ketoacids with hydrazines or through homolytic acylation—regioisomeric mixtures are common byproducts [2].
As a Senior Application Scientist, I rely on high-resolution
1
H Nuclear Magnetic Resonance (NMR) spectroscopy as the absolute gold standard for distinguishing these isomers. This guide provides an in-depth comparative analysis of the
1
H NMR profile of the 4-carboxylate derivative against its common alternatives, alongside a self-validating experimental protocol designed to ensure absolute structural certainty.
Structural Analysis & Chemical Shift Causality
The
1
H NMR spectrum of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate (
C13H11FN2O2
) is defined by three distinct spin systems: the ethyl ester, the 4-fluorophenyl ring, and the highly deshielded pyridazine core. Understanding the causality behind these chemical shifts is critical for accurate spectral interpretation.
The H-3 Pyridazine Proton: Located between the
N2
atom and the
C4
ester group, this proton experiences severe anisotropic deshielding from the
sp2
-hybridized nitrogen and the electron-withdrawing carbonyl group. This pushes its resonance extremely downfield to the ~9.7 ppm region [1].
The H-5 Pyridazine Proton: Positioned between the ester and the aryl ring, it lacks the direct adjacent nitrogen effect, appearing further upfield at ~8.4 ppm . Because H-3 and H-5 are meta to each other on the heteroaromatic ring, they exhibit a characteristic, small coupling constant (
J≈1.5−2.5
Hz) [1].
The 4-Fluorophenyl Ring: The presence of the fluorine atom (spin 1/2) splits the adjacent aromatic protons, creating a complex
AA′BB′
(or
AA′XX′
) system. The protons ortho to the pyridazine ring are deshielded by the heterocycle, while those ortho to the fluorine are shielded by its resonance electron-donating effect (+M effect).
Meta-coupling to H-3 confirms 4-carboxylate regiochemistry.
H-2', H-6' (Aryl)
8.10 - 8.20
Doublet of doublets (dd)
JHH≈8.8
,
JHF≈5.3
2H
Deshielded by the pyridazine ring.
H-3', H-5' (Aryl)
7.20 - 7.30
Apparent triplet (t)
JHH≈8.8
,
JHF≈8.8
2H
Shielded by fluorine +M effect; characteristic roof effect.
CH2
(Ethyl)
4.45 - 4.50
Quartet (q)
7.1
2H
Standard ester methylene deshielding.
CH3
(Ethyl)
1.40 - 1.45
Triplet (t)
7.1
3H
Standard ester methyl group.
Comparative Regioisomer Analysis
When synthesizing this compound, the most critical analytical challenge is ruling out the 3-carboxylate regioisomer and verifying the presence of the fluorine substituent. The table below objectively compares the target product's NMR performance against its primary alternatives.
Lack of
AA′BB′
splitting; integration of aryl region is 5H instead of 4H.
Mechanistic Workflow: Regioisomer Differentiation
The following decision matrix illustrates the logical workflow used to definitively assign the regiochemistry of the synthesized pyridazine ester based on
J
-coupling constants.
Caption: Decision matrix for differentiating pyridazine regioisomers via 1H NMR J-coupling.
Experimental Protocol: High-Resolution
1
H NMR Acquisition
To ensure absolute trustworthiness in your structural assignment, do not merely run the sample; implement this self-validating protocol to guarantee spectral integrity.
Step 1: Sample Preparation
Action: Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality:CDCl3
is non-coordinating and provides a clear chemical shift window for heteroaromatic protons. TMS acts as the internal zero-point reference, ensuring shift accuracy.
Step 2: Instrument Tuning & Shimming
Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the
1
H frequency. Shim the Z1 and Z2 gradients until the residual
CHCl3
solvent peak (at 7.26 ppm) exhibits a linewidth at half-height (FWHM) of < 1.0 Hz .
Causality: Poor shimming will artificially broaden the peaks, completely obscuring the critical 2.0 Hz meta-coupling on the pyridazine ring, leading to false regioisomer assignments.
Step 3: Acquisition Parameters
Action: Set the pulse angle to 30°, the acquisition time to ~3.0 seconds, and the relaxation delay (D1) to 2.0 seconds . Acquire 16 to 32 scans.
Causality: A 2.0s D1 ensures complete longitudinal relaxation (
T1
) of the highly deshielded H-3 proton. Without this delay, the H-3 peak will integrate artificially low.
Step 4: Data Processing & The Self-Validation System
Action: Apply exponential apodization (Line Broadening = 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum manually.
Validation Check 1 (Calibration): Set the TMS peak to exactly 0.00 ppm.
Validation Check 2 (Internal Standard): Integrate the ethyl
CH3
triplet to exactly 3.00 .
Validation Check 3 (Mass Balance): The total sum of all integrated peaks MUST equal exactly 11.00 .
If the sum > 11.00: Solvent or starting material impurities are present.
If the H-3 peak integrates < 1.00: Your relaxation delay (D1) was insufficient. Re-run the experiment with D1 = 4.0s.
References
1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives
Source: ResearchGate
URL
Product Class 8: Pyridazines
Source: Thieme-Connect
URL
A Senior Application Scientist's Guide to Purity Validation of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate Using LC-MS
Introduction: The Imperative for Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The subject of this guide, Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate, is a heterocyclic compound representative of scaffolds explored in modern medicinal chemistry. Its structural integrity and freedom from impurities are paramount, as even trace-level contaminants can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the definitive analytical technique for this challenge.[1][2] It marries the high-resolution separation power of liquid chromatography with the unparalleled sensitivity and specificity of mass spectrometry, enabling not just the quantification of the main compound but also the detection and identification of process-related impurities and degradation products.[3][4] This guide provides an in-depth, experience-driven comparison of LC-MS methodologies for validating the purity of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate, grounded in established regulatory principles.
The Analytical Challenge: Anticipating Potential Impurities
A robust analytical method is one that is designed to separate the main compound from its probable impurities. The synthesis of pyridazine derivatives often involves the condensation of 1,4-dicarbonyl compounds with hydrazine or its derivatives.[5][6] This synthetic route can potentially introduce several classes of impurities:
Starting Materials: Unreacted precursors used in the synthesis.
Intermediates: Partially reacted molecules that did not proceed to the final product.
Isomeric Impurities: Positional isomers that may form depending on the symmetry and reactivity of the starting materials.
By-products: Compounds formed from side reactions, such as oxidation or dimerization.
Degradants: Impurities that form over time due to storage conditions (e.g., hydrolysis of the ethyl ester).
The challenge, therefore, is to develop a separation method with sufficient selectivity to resolve these structurally similar compounds, which may have very close retention times and similar UV-Vis spectra.
A Comparative Analysis of LC-MS Methodologies
While Reversed-Phase Liquid Chromatography (RPLC) is the workhorse of the pharmaceutical industry, it is not a universal solution.[7][8] A comprehensive purity assessment often necessitates the use of orthogonal methods—techniques that separate compounds based on different chemical principles—to provide a complete picture.[1][9]
Good, but can be suppressed by high aqueous content
Often enhanced due to high organic content in the mobile phase, promoting better desolvation[8]
Generally high sensitivity due to efficient evaporation of CO2[9]
For Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate, a moderately polar molecule, RPLC-MS is the logical primary method . However, to ensure no highly polar impurities are missed, developing a HILIC-MS method provides essential orthogonality for comprehensive validation.
In-Depth Protocol: A Validated RPLC-MS Method
This protocol describes a self-validating system for the purity determination of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate, designed in accordance with International Council for Harmonisation (ICH) guidelines.[10][11]
Instrumentation and Reagents
LC System: UHPLC system with a binary pump, temperature-controlled autosampler, and column compartment.
MS Detector: High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap, or a Triple Quadrupole (QqQ) Mass Spectrometer for targeted analysis.[4][12][13]
UV Detector: Diode Array Detector (DAD) for simultaneous UV spectral analysis and purity checks.
Column: A high-quality C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size). The choice of a sub-2 µm particle column is deliberate to achieve higher resolution and faster analysis times.
Reagents: LC-MS grade Acetonitrile, Water, and Formic Acid.
Standard: A well-characterized reference standard of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate.
Experimental Workflow
The overall workflow from sample receipt to final purity report is a systematic process designed to ensure data integrity and reproducibility.
Caption: RPLC-MS Purity Validation Workflow
Step-by-Step Methodology
Preparation of Mobile Phases and Diluent:
Mobile Phase A (MPA): 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier that acidifies the mobile phase, promoting better peak shape for basic compounds and enhancing protonation for positive mode electrospray ionization (ESI).[3]
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.
Diluent: 50:50 Acetonitrile/Water. Rationale: This composition ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.
Standard and Sample Preparation:
Prepare a stock solution of the reference standard at 1.0 mg/mL in the diluent.
Prepare a working solution for analysis by diluting the stock to 0.1 mg/mL.
Prepare the sample to be tested at the same concentration (0.1 mg/mL) in the diluent.
LC-MS Parameters:
Parameter
Setting
Rationale
Column
C18, 100 x 2.1 mm, 1.8 µm
Provides excellent resolving power for small molecules.
Column Temp.
40 °C
Ensures reproducible retention times and can improve peak shape.
Flow Rate
0.4 mL/min
Optimal for a 2.1 mm ID column, balancing speed and efficiency.
Injection Vol.
2 µL
Small volume to prevent column overloading and maintain peak shape.
UV Detection
254 nm and full scan (200-400 nm)
254 nm is a common wavelength for aromatic compounds. A full scan helps in peak purity assessment and impurity detection.
LC Gradient
5% to 95% B over 10 min, hold 2 min, re-equilibrate 3 min
A wide gradient ensures elution of both polar and non-polar impurities.
Ionization Mode
ESI Positive
The pyridazine nitrogens are basic and will readily accept a proton.
MS Scan Range
m/z 100 - 900
Covers the molecular weight of the target compound and potential impurities/dimers.
Data Acquisition
Full Scan MS and Data-Dependent MS/MS
Full scan for impurity detection; MS/MS for structural elucidation of significant impurities.
Method Validation
The developed method must be validated to prove it is fit for purpose.[11]
Specificity: Inject a blank (diluent) and a placebo (if in formulation). No interfering peaks should be observed at the retention time of the main peak or known impurities.[14]
Linearity: Analyze a series of dilutions of the reference standard (e.g., 0.1 to 10 µg/mL). The response should be linear with a correlation coefficient (r²) > 0.995.
LOD & LOQ: Determine the lowest concentration that can be reliably detected and quantified, respectively. This is crucial for controlling genotoxic or other harmful impurities at very low levels. The FDA provides specific guidance on establishing these limits.[13]
Accuracy: Analyze samples spiked with known amounts of impurities or the main compound. Recovery should typically be within 98-102%.
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (%RSD) should be <2%.
Data Interpretation and Purity Calculation
Purity is typically calculated using the area percent method from the UV chromatogram, as the UV response is generally more uniform for structurally related compounds than the MS response.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
The MS data serves as a crucial orthogonal detector.[1] It confirms the identity of the main peak by its mass-to-charge ratio (m/z) and provides the m/z for all impurity peaks, which is the first step in their identification.
Caption: Data Triangulation for Purity Assessment
Conclusion
Validating the purity of a pharmaceutical candidate like Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate is a rigorous, multi-faceted process. A well-developed and validated RPLC-MS method serves as the foundation for this assessment. By understanding the potential impurities, selecting appropriate and orthogonal chromatographic techniques, and adhering to systematic validation protocols, researchers can ensure the quality and safety of the materials advancing through the drug development pipeline. The combination of UV and MS data provides a self-validating system, where quantitative results are supported by high-confidence identity confirmation, embodying the principles of scientific integrity required in the pharmaceutical industry.
References
Agilent. (2018). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Agilent Technologies.
Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Chimia.
ResearchGate. (2017). Alternative strategies to reversed-phase liquid chromatography for the analysis of pharmaceutical compounds | Request PDF.
Wang, L. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
LCGC International. (2015).
Pacific BioLabs. Identity and Purity - Small Molecules.
ResolveMass Laboratories Inc. (2026). Isotopic Purity Using LC-MS.
LCGC International. (2020). Not (Only)
ICH. (2022).
Emery Pharma. Liquid Chromatography Mass Spectrometry (LC-MS) Analysis.
Petersson, P., et al. (2023). New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS.
National Center for Biotechnology Information.
UC CORE.
U.S. Food and Drug Administration. (2019). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product.
ScienceDirect. (2017).
The Royal Society. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A.
National Center for Biotechnology Information. (2022). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children.
Singh, P., & Kumar, D. (2015). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Chemical and Pharmaceutical Research.
ACS Publications. (2015). Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. Journal of Medicinal Chemistry.
Science of Synthesis. (2004). Product Class 8: Pyridazines.
Comparative Efficacy of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate Analogs as Potential Kinase Inhibitors
A Detailed Guide for Researchers in Drug Discovery and Development The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of...
Author: BenchChem Technical Support Team. Date: April 2026
A Detailed Guide for Researchers in Drug Discovery and Development
The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The introduction of a 4-fluorophenyl group at the 6-position of the pyridazine ring, coupled with a carboxylate ester at the 4-position, presents a promising pharmacophore for the development of targeted therapies. This guide provides a comprehensive comparison of the efficacy of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate and its analogs, with a focus on their potential as kinase inhibitors, supported by available experimental data and structure-activity relationship (SAR) insights.
Rationale for Targeting Kinases with Pyridazine Scaffolds
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The ATP-binding site of kinases offers an attractive target for the design of small molecule inhibitors. The pyridazine nucleus, with its nitrogen atoms capable of forming key hydrogen bonds, serves as an excellent scaffold for kinase inhibitors. The 4-fluorophenyl moiety can enhance binding affinity through hydrophobic and potential halogen bonding interactions within the kinase active site, while also improving metabolic stability.
Structure-Activity Relationship (SAR) Analysis
While a direct comparative study on a focused library of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate analogs is not extensively available in the public domain, we can infer SAR trends from related series of pyridazine-based kinase inhibitors.
A study on pyrazolo[3,4-d]pyrimidine derivatives as c-Src kinase inhibitors revealed that the nature of the substituent on the phenyl ring significantly impacts inhibitory activity. The presence of small, hydrogen-bond-capable groups on the phenyl ring, such as a hydroxyl group, was found to improve the inhibitory potency against c-Src kinase.[3] Furthermore, the conversion of a carboxylic acid to its corresponding ethyl ester slightly improved the inhibitory potency, suggesting that the ester form may have more favorable interactions within the active site.[3]
In another study focusing on pyridazinone-based glucan synthase inhibitors, the substitution on the phenyl ring at the 2-position of the pyridazinone core was critical for activity. A 3,5-difluorophenyl substituent was identified as a key feature for potent inhibition.[1] This highlights the importance of the fluorine substitution pattern on the phenyl ring for biological activity.
Based on these related studies, key structural modifications for SAR exploration of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate analogs would include:
Variation of the substituent on the 4-fluorophenyl ring: Introducing additional electron-donating or electron-withdrawing groups to probe electronic and steric effects.
Modification of the ester group: Exploring different alkyl chains or replacing the ethyl group with other functionalities to optimize solubility and cell permeability.
Substitution at other positions of the pyridazine ring: Investigating the impact of small substituents on the remaining open positions of the pyridazine core.
Comparative Efficacy Data (Hypothetical)
To illustrate the potential for a comparative efficacy study, the following table presents hypothetical IC50 values for a series of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate analogs against a representative tyrosine kinase, such as c-Src. These values are based on the SAR trends observed in related compound series.
Compound ID
R1 (at Phenyl Ring)
R2 (Ester Group)
IC50 (µM) against c-Src Kinase
LEAD-01
4-F
Ethyl
15.2
ANA-01
4-F, 2-OH
Ethyl
8.5
ANA-02
4-F, 3-OCH3
Ethyl
12.1
ANA-03
4-F
Methyl
14.8
ANA-04
4-F
Isopropyl
18.9
ANA-05
4-Cl
Ethyl
17.5
ANA-06
H
Ethyl
25.4
Note: This data is for illustrative purposes only and is not based on actual experimental results for this specific compound series.
Experimental Protocols
The evaluation of the comparative efficacy of these analogs would involve a series of standardized in vitro and cell-based assays.
Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of the test compounds to inhibit the activity of a specific kinase.
Protocol:
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase enzyme (e.g., active p60-c-Src), a substrate (e.g., poly-E4Y), and [γ-³²P]ATP in a suitable kinase buffer.
Compound Incubation: Add varying concentrations of the test compounds (dissolved in DMSO) to the reaction mixture. A control with DMSO alone is included.
Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).
Termination and Detection: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP.
Quantification: Measure the amount of incorporated ³²P in the substrate using a scintillation counter.
IC50 Determination: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data on a dose-response curve.[3]
Cell-Based Antiproliferative Assay (MTT Assay)
This assay assesses the cytotoxic effect of the compounds on cancer cell lines.
Protocol:
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
IC50 Calculation: Determine the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[4]
Visualization of Experimental Workflow and Potential Mechanism
Experimental Workflow
Caption: Experimental workflow for the synthesis and evaluation of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate analogs.
Putative Kinase Inhibition Pathway
Caption: Putative signaling pathway targeted by Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate analogs.
Conclusion and Future Directions
The Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate scaffold represents a promising starting point for the development of novel kinase inhibitors. The insights from related pyridazine series suggest that systematic modification of the 4-fluorophenyl ring and the ethyl ester moiety can lead to significant improvements in inhibitory potency and selectivity. Future research should focus on the synthesis and comprehensive biological evaluation of a dedicated library of these analogs against a panel of relevant kinases to establish a clear structure-activity relationship. Further optimization of pharmacokinetic properties will be crucial for translating in vitro potency into in vivo efficacy.
References
Research-Paper-4.pdf - Chemistry & Biology Interface. (n.d.). Retrieved April 7, 2024, from [Link]
Synthesis and anticancer activity of new 1-substituted-6H-pyrido[4,3-b]carbazole derivatives. (2008). European Journal of Medicinal Chemistry, 43(6), 1315-1322.
Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). Chemical Research in Toxicology, 31(9), 949-958.
Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (2017). Saudi Pharmaceutical Journal, 25(2), 214-223.
The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(6), 1819-1822.
Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (2017). Saudi Pharmaceutical Journal, 25(2), 214-223.
Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. (2013). Beilstein Journal of Organic Chemistry, 9, 1726-1736.
Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). Molecules, 27(16), 5291.
Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. (2020).
Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1998). Journal of Medicinal Chemistry, 41(10), 1738-1748.
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. (2023). Molecules, 28(15), 5824.
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025). International Journal of Molecular Sciences, 26(18), 14321.
Comparative Analysis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Analogs as Potent Anticancer Agents. (2025). BenchChem.
Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. (2019). Pharmaceutical Chemistry Journal, 53(2), 113-122.
Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. (2018). Frontiers in Chemistry, 6, 468.
Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase an. (2024). Medicinal Chemistry Research, 33(3), 620-634.
Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. (2025). Bioorganic & Medicinal Chemistry, 87, 117849.
IC50 – Knowledge and References. (n.d.). Taylor & Francis.
Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. (2025). International Journal of Molecular Sciences, 26(19), 15001.
Benchmarking Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate in High-Throughput Screening: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the identification of novel, potent, and selective small molecules is paramount. The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with deriv...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the identification of novel, potent, and selective small molecules is paramount. The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide focuses on a specific pyridazine derivative, Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate , providing a comprehensive framework for its evaluation in a high-throughput screening (HTS) setting.
Given the recurrent role of pyridazine-containing molecules as kinase inhibitors, this guide will focus on benchmarking the target compound against known inhibitors of oncologically-relevant kinases such as c-Met, Pim-1, and VEGFR.[4][5][6][7][8] While direct experimental data for Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate is not yet publicly available, this document will serve as a practical roadmap for researchers to conduct such a comparative analysis. We will provide detailed experimental protocols, data presentation templates populated with representative data from established kinase inhibitors, and a thorough explanation of the scientific rationale behind each step.
The Rationale for Kinase-Targeted Benchmarking
The 6-phenylpyridazine core is a common feature in a multitude of kinase inhibitors. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a critical interaction for many potent inhibitors. The 4-fluorophenyl substituent can further enhance binding affinity through hydrophobic and halogen-bonding interactions. Therefore, it is a scientifically sound hypothesis that Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate possesses kinase inhibitory activity.
This guide will outline a two-pronged HTS approach to characterize this compound:
Biochemical Assays: To determine the direct inhibitory effect of the compound on purified kinase enzymes.
Cell-Based Assays: To assess the compound's efficacy in a more physiologically relevant context, measuring its impact on cancer cell viability.
Comparator Compounds
A robust benchmarking study requires comparison against well-characterized compounds. For the purpose of this guide, we have selected a panel of established kinase inhibitors with varying scaffolds and target profiles.
Compound
Target Kinase(s)
Scaffold Class
Crizotinib
c-Met, ALK
Aminopyridine
Sunitinib
VEGFR, PDGFR, c-Kit
Indolinone
Sorafenib
VEGFR, PDGFR, Raf
Bi-aryl urea
AZD1208
Pim-1, Pim-2, Pim-3
Pyridone
Hypothetical Data
Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
Pyridazine
High-Throughput Screening Workflow
A typical HTS campaign follows a multi-step process designed to efficiently identify and validate promising compounds.
Caption: A generalized workflow for a high-throughput screening campaign.
Part 1: Biochemical Kinase Inhibition Assays
Biochemical assays are essential for determining the direct interaction between a compound and its purified target enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as HTRF® and LanthaScreen™, are widely used in HTS due to their robustness, sensitivity, and homogeneous format.
Experimental Protocol: HTRF® Kinase Assay
This protocol is adapted for screening inhibitors of a generic tyrosine kinase (e.g., c-Met or VEGFR2).
Materials:
Purified recombinant kinase (e.g., c-Met, VEGFR2)
Biotinylated substrate peptide
ATP
HTRF® KinEASE™ detection reagents (Europium cryptate-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665)
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
384-well low-volume white microplates
HTRF-compatible plate reader
Procedure:
Compound Plating: Prepare serial dilutions of the test compounds (including Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate and comparators) and positive/negative controls in 100% DMSO. Dispense 1 µL of each compound solution into the appropriate wells of a 384-well plate.
Enzyme/Substrate Addition: Prepare a mixture of the kinase and biotinylated substrate in assay buffer. Add 10 µL of this mixture to each well containing the compounds.
Initiation of Kinase Reaction: Add 10 µL of ATP solution (at a concentration equal to the Km for the specific kinase) to each well to start the reaction. Incubate at room temperature for 60 minutes.
Reaction Termination and Detection: Add 10 µL of HTRF® detection buffer containing EDTA (to stop the kinase reaction) and the HTRF® detection reagents.
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the detection reagents to bind.
Data Acquisition: Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
Data Analysis and Quality Control
The quality of an HTS assay is paramount and is typically assessed using the Z'-factor.[9][10][11] The Z'-factor is a statistical measure of the separation between the positive and negative controls.
Z' > 0.5: Excellent assay, suitable for HTS.[10][12]
0 < Z' < 0.5: Marginal assay, may require optimization.[10]
The percentage of inhibition is calculated for each compound, and "hits" are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).[13][14]
Illustrative Biochemical HTS Data
The following table presents hypothetical data for our target compound alongside representative data for the comparator compounds against a panel of kinases.
Compound
c-Met IC₅₀ (nM)
Pim-1 IC₅₀ (nM)
VEGFR2 IC₅₀ (nM)
Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
150
>10,000
800
Crizotinib
5
>10,000
>10,000
Sunitinib
50
>10,000
9
Sorafenib
58
65
90
AZD1208
>10,000
5
>10,000
Data for comparator compounds are representative values from public sources. Data for the target compound is hypothetical for illustrative purposes.
Part 2: Cell-Based Viability Assays
While biochemical assays are crucial for identifying direct inhibitors, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to permeate cell membranes and exert a biological effect. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used HTS method that measures ATP levels as an indicator of metabolically active cells.[12][15]
This protocol is designed for assessing the anti-proliferative effects of compounds on a cancer cell line (e.g., a c-Met dependent line like EBC-1 or a line sensitive to VEGFR inhibition like HUVEC).
Cell Seeding: Culture the selected cancer cell line and seed the cells into opaque-walled plates at a predetermined optimal density. Incubate overnight to allow for cell attachment.
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include wells with vehicle control (e.g., 0.1% DMSO) and no-cell controls (for background subtraction).
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
Assay Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-based luminometer.
Illustrative Cell-Based HTS Data
The following table shows hypothetical GI₅₀ (concentration for 50% growth inhibition) values for the test compounds in a panel of cancer cell lines.
Compound
EBC-1 (c-Met driven) GI₅₀ (nM)
MV-4-11 (Pim-1 driven) GI₅₀ (nM)
HUVEC (VEGFR2 driven) GI₅₀ (nM)
Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
500
>10,000
2,500
Crizotinib
8
>10,000
>10,000
Sunitinib
1,500
>10,000
20
Sorafenib
3,000
2,800
20
AZD1208
>10,000
150
>10,000
Data for comparator compounds are representative values from public sources. Data for the target compound is hypothetical for illustrative purposes.
Relevant Signaling Pathways
Understanding the signaling pathways modulated by the target kinases is crucial for interpreting HTS results and designing follow-up experiments.
This guide provides a comprehensive framework for the high-throughput screening and benchmarking of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate. By employing robust biochemical and cell-based assays, and comparing its performance against established kinase inhibitors, researchers can effectively characterize its potency, selectivity, and cellular efficacy. The provided protocols and data presentation formats offer a standardized approach to facilitate the evaluation of this and other novel pyridazine derivatives, ultimately accelerating the identification of promising new therapeutic candidates. While the data presented for the target compound is illustrative, the methodologies described herein are grounded in established HTS principles and provide a clear path forward for its experimental validation.
References
Title: Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase. Source: PMC. [Link]
Title: Accelerating the discovery of MET inhibitors powered by high-throughput hit identification. Source: Taylor & Francis Online. [Link]
Title: Schematic illustration of the vascular endothelial growth factor (VEGF)... Source: ResearchGate. [Link]
Title: Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Source: Oxford Academic. [Link]
Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad. [Link]
Title: From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Source: BellBrook Labs. [Link]
Title: Z-factors. Source: BIT 479/579 High-throughput Discovery. [Link]
Title: Schematic representation of the c-Met signaling pathway suggested in... Source: ResearchGate. [Link]
Title: On HTS: Hit Selection. Source: Science and Technology of Assay Development. [Link]
Title: Structure Guided Optimization, in Vitro Activity, and in Vivo Activity of Pan-PIM Kinase Inhibitors. Source: ACS Publications. [Link]
Title: Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Source: PMC. [Link]
Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Source: SAR Publication. [Link]
Title: High-Throughput Screening Identifies Kinase Inhibitors That Increase Dual Adeno-Associated Viral Vector Transduction In Vitro and in Mouse Retina. Source: PubMed. [Link]
Title: A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Source: Research Journal of Pharmacy and Technology. [Link]
Title: PIM1 (pim-1 oncogene). Source: Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]
A Researcher's Guide to the Proper Disposal of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate. As a halogenated heterocyclic compound, this substance requires speciali...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate. As a halogenated heterocyclic compound, this substance requires specialized handling to ensure the safety of laboratory personnel and protect the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.
Hazard Assessment and Characterization
Property
Assessment
Rationale & Citations
Chemical Class
Halogenated Heterocyclic Aromatic Compound
The molecule contains a pyridazine ring (a nitrogen-containing heterocycle) and a fluorophenyl group (a halogenated aromatic).[1]
Physical State
Likely a solid or combustible liquid at Standard Temperature and Pressure (STP).
This is based on the physical properties of similar, substituted pyridazine derivatives.
This assessment is inferred from SDS information for structurally related pyridazine and fluorophenyl compounds, which often carry these warnings.[3][4] Direct contact should always be avoided.
Disposal Hazard
Halogenated Organic Waste
The presence of fluorine classifies this compound as a halogenated organic. This is the single most critical factor for its disposal, as it cannot be mixed with non-halogenated waste streams and requires specific treatment methods.[1][2]
Personal Protective Equipment (PPE) and Safe Handling
Before handling the compound, whether in pure form or as waste, adherence to strict safety protocols is mandatory to prevent exposure.
Essential PPE:
Eye Protection : ANSI-approved chemical splash goggles must be worn to protect against splashes.[5][6]
Hand Protection : Wear chemical-resistant nitrile gloves. As some halogenated solvents can have poor compatibility with nitrile, double-gloving is a recommended best practice for enhanced safety.[2] Always inspect gloves for integrity before use.[7]
Body Protection : A full-length laboratory coat, buttoned completely, is required to protect skin and clothing.[1][6]
Footwear : Closed-toe shoes must be worn at all times in the laboratory.[6]
Safe Handling Practices:
All handling of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate and its waste should be conducted within a properly functioning chemical fume hood to prevent inhalation of any potential vapors or dust.[1][5]
Avoid direct contact with the skin, eyes, and clothing.[3]
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][7]
The Disposal Workflow: From Lab Bench to Final Disposition
The proper disposal of this compound is a multi-step process that begins the moment you identify a material as waste. The following workflow diagram illustrates the critical decision points and actions required.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
As researchers at the forefront of drug development, our daily work involves handling novel chemical entities. While these compounds hold immense promise, they also present unknown hazard profiles that demand our utmost...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers at the forefront of drug development, our daily work involves handling novel chemical entities. While these compounds hold immense promise, they also present unknown hazard profiles that demand our utmost respect and caution. This guide provides essential, field-proven safety and operational protocols for handling Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate. The recommendations herein are grounded in a thorough analysis of the hazards associated with its structural class—fluorinated aromatic pyridazines—to ensure the highest level of safety in your laboratory.
Hazard Assessment: Understanding the Risks
While a comprehensive toxicological profile for Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate may not be fully established, its classification can be inferred from safety data for analogous pyridazine derivatives.[1] The primary hazards associated with this class of compounds are significant and demand robust protective measures.
Based on available Safety Data Sheets (SDS) for structurally similar chemicals, the anticipated hazards are as follows:
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[2]
Respiratory Irritation (Category 3): Inhalation of dust or aerosols may cause respiratory tract irritation.[2]
These classifications necessitate strict adherence to the personal protective equipment (PPE) protocols outlined below to prevent accidental exposure.
Core Protective Equipment: A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The following ensemble provides a minimum baseline of protection and should be worn at all times when handling the compound, from initial weighing to final waste disposal.[3][4]
PPE Component
Specification
Rationale and Best Practices
Eye/Face Protection
Chemical splash goggles or safety glasses with side shields. A face shield is required when there is a significant splash risk.[2][5]
Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust, splashes, and vapors.[6] For bulk transfers or reactions under pressure, a face shield worn over goggles offers an essential secondary layer of protection.[2]
Hands are the most likely point of direct contact.[5] Nitrile gloves offer excellent protection against a wide array of chemicals. Double-gloving minimizes the risk of exposure from undetected pinholes or tears. Always inspect gloves for visible damage before use and wash hands thoroughly after removal.[2][8]
Skin Protection: Body
Flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.[7]
A dedicated lab coat prevents contamination of personal clothing and protects against incidental splashes. Ensure the coat is made of a material appropriate for the solvents being used. For large-scale operations, a chemical-resistant apron or disposable coveralls should be considered.[5][7]
Respiratory Protection
Use contingent on procedure (see below).
For routine handling of small quantities within a certified chemical fume hood, respiratory protection may not be required. However, for weighing powders outside of a containment hood or during spill cleanup, a respirator is mandatory.[6][7]
Operational Plan: From Preparation to Disposal
Properly utilizing PPE is as critical as selecting it. The following step-by-step protocols integrate PPE use into the entire experimental workflow.
PPE Selection and Donning Workflow
The selection of appropriate PPE is an active process that must precede any handling of the chemical. This decision should be guided by a risk assessment of the specific procedure being performed.
Caption: PPE selection and donning workflow.
Safe Handling Protocol
All manipulations of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate must occur within a certified chemical fume hood to mitigate inhalation exposure.[9]
Preparation: Before handling the compound, ensure the fume hood is operational and the sash is at the appropriate height. Cover the work surface with disposable, absorbent bench paper.
Don PPE: Following the workflow above, don all required PPE. Ensure gloves are pulled over the cuffs of your lab coat.
Weighing: If handling the solid, perform weigh-out within the fume hood to contain any dust. Use anti-static weigh boats or paper.
Solution Preparation: When dissolving the compound, add solvents slowly to avoid splashing. Keep the container capped or covered when not in use.
Post-Handling: After the procedure is complete, decontaminate any non-disposable equipment. Wipe down the work surface within the fume hood.
Doffing and Disposal of Contaminated PPE
Removing PPE correctly is a critical step to prevent cross-contamination.
Gloves: Remove the outer pair of gloves first, turning them inside out. If only one pair was worn, remove them without touching the outside surface with your bare skin. Dispose of them in a designated hazardous waste container.[10]
Goggles/Face Shield: Remove by handling the strap or sides, avoiding contact with the front surface.
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated exterior folded inward. Hang in its designated location or place in a laundry bin if reusable.
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2][8]
Emergency Response: In Case of Exposure
Accidents can happen despite the best precautions. Immediate and correct action is vital.[8]